Melting point and physical characteristics of bromophenyl pyrazoles
Melting Point and Physical Characteristics of Bromophenyl Pyrazoles: A Technical Guide Executive Summary Bromophenyl pyrazoles represent a critical scaffold in medicinal chemistry and agrochemical development, serving as...
Author: BenchChem Technical Support Team. Date: February 2026
Melting Point and Physical Characteristics of Bromophenyl Pyrazoles: A Technical Guide
Executive Summary
Bromophenyl pyrazoles represent a critical scaffold in medicinal chemistry and agrochemical development, serving as pharmacophores in COX-2 inhibitors (e.g., Celecoxib analogs), anticancer agents, and high-performance fungicides. This guide provides a technical analysis of their physical properties, specifically focusing on the structure-property relationships that govern melting points (MP), solubility, and crystal packing. The presence of the bromine atom introduces significant halogen bonding capabilities, influencing lattice energy and solid-state stability.
Structural Fundamentals & Electronic Properties
The bromophenyl pyrazole scaffold consists of a five-membered nitrogenous heterocycle (pyrazole) substituted with a brominated phenyl ring. The physicochemical behavior is dictated by three vectors:
Regioisomerism: The position of the phenyl ring (N1, C3, C4, or C5) significantly alters the molecular dipole moment and packing symmetry.
Bromine Substitution: As a heavy halogen (Atomic Radius: 114 pm), bromine contributes to lipophilicity (increasing LogP) and engages in
-hole interactions (halogen bonding), which stabilizes the crystal lattice.
H-Bonding Potential: The unsubstituted N-H in 1H-pyrazoles acts as both a hydrogen bond donor and acceptor, often leading to dimer or catemer formation in the solid state.
Melting Point Analysis
The melting point is a direct function of the crystal lattice energy. For bromophenyl pyrazoles, para-substitution consistently yields higher melting points than ortho- or meta-isomers due to enhanced molecular symmetry, which facilitates denser packing.
Table 1: Physical Data of Bromophenyl Pyrazole Derivatives
Compound Name
Structure Type
Melting Point (°C)
LogP
Appearance
3-(4-Bromophenyl)-1H-pyrazole
Core Scaffold
132 – 136
3.13
Off-white crystals
3-(3-Bromophenyl)-1H-pyrazole
Meta-isomer
73 – 75
3.13
White solid
5-(4-Bromophenyl)-3-methyl-1H-pyrazole
Methylated
150 – 157
3.35
White amorphous powder
3-(4-Bromophenyl)-5-methyl-1H-pyrazole
Methylated
150 – 156
3.35
White fluffy solid
Ethyl 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylate
Ester Derivative
238 – 242
3.8
Crystalline solid
1-[4-(Bromomethyl)phenyl]-1H-pyrazole
N-Alkylated
77 – 79
2.8
Solid
Technical Insight: The significant drop in melting point for the meta-isomer (73-75°C) compared to the para-isomer (132-136°C) illustrates the "Carnelley’s Rule" of symmetry. The para-isomer packs more efficiently, requiring higher thermal energy to disrupt the lattice.
Structure-Property Logic Diagram
The following diagram illustrates the causal relationship between molecular features and observable physical properties.
Figure 1: Causal flow from molecular structure to physical constants. High symmetry and strong intermolecular forces (Halogen/H-bonds) maximize lattice energy, raising the melting point.
Solubility and Solution Chemistry
Bromophenyl pyrazoles exhibit low aqueous solubility but high solubility in polar aprotic solvents. This profile is critical for formulation and assay development.
Water: Insoluble (< 0.1 mg/mL). The hydrophobic bromophenyl ring dominates the solvation energetics.
Ethanol: Soluble.[1] Often used for recrystallization.
LogP: Values range from 3.0 to 3.8 , indicating high lipophilicity and good membrane permeability potential (Lipinski compliant).
Experimental Protocols
A. Synthesis Workflow (Vilsmeier-Haack / Condensation)
A robust route to 3-(4-bromophenyl)-1H-pyrazoles involves the condensation of hydrazines with chalcones or
-diketones.
Figure 2: Synthetic pathway for the generation of the core bromophenyl pyrazole scaffold.
B. Purification & Melting Point Determination
Accurate MP determination requires high purity. Impurities (unreacted hydrazine or isomers) depresses the MP (freezing point depression).
Protocol: Recrystallization
Dissolution: Dissolve the crude solid in minimal boiling ethanol (99%).
Clarification: If the solution is colored, treat with activated charcoal and filter while hot.
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. Rapid cooling yields amorphous powder (lower MP accuracy); slow cooling yields needles/plates.
Drying: Filter crystals and dry under vacuum at 40°C for 4 hours to remove solvent inclusions.
Validation: Measure MP. A range >2°C indicates impurity or solvent trapping.
Applications in Medicinal Chemistry
The bromophenyl pyrazole motif is a bioisostere for other biaryl systems.
Halogen Bonding: The bromine atom can engage in specific interactions with carbonyl backbone oxygens in protein active sites (e.g., COX-2, p38 MAP kinase).
Synthetic Handle: The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex drug candidates.
References
InvivoChem. 3-(4-Bromophenyl)-1H-pyrazole Product Analysis and COA. Retrieved from
Chem-Impex International. 3-(4-Bromophenyl)-1H-pyrazole Physical Properties. Retrieved from
Sigma-Aldrich. Safety Data Sheet and Product Specification: 3-(4-Bromophenyl)-1H-pyrazole. Retrieved from
National Center for Biotechnology Information. PubChem Compound Summary for CID 2735614: 3-(4-Bromophenyl)-1H-pyrazole. Retrieved from
MDPI. Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (Discusses ortho/meta/para trends). Retrieved from
An In-Depth Technical Guide to the Safe Handling of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol
Section 1: Chemical Product and Company Identification This section provides the fundamental identification of the chemical and the supplier. Identifier Information Product Name 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol...
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye damage.[1]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Causality of Hazard: The pyrazole moiety and its derivatives are known to exhibit a wide range of biological activities. The presence of a hydroxyl group and a bromophenyl group on the pyrazole ring system can contribute to its reactivity and potential for causing irritation or damage to biological tissues, particularly sensitive areas like the eyes. The exact mechanism for the severe eye damage is not elucidated in available literature, but it is prudent to assume it can cause irreversible damage.
Section 3: Composition/Information on Ingredients
This product is supplied as a pure substance.
Component
CAS Number
Purity
3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol
134358-13-7
Typically >95% (Purity should be confirmed from the supplier's certificate of analysis)
A Researcher's Guide to Safe Laboratory Practices
The following sections are structured to mirror a standard SDS, providing a framework for safe handling based on best practices in the absence of compound-specific data.
Section 4: First-Aid Measures
Immediate medical attention is crucial in case of exposure.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Check for and remove any contact lenses. Seek immediate medical attention.
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Wash clothing before reuse. If irritation develops, seek medical attention.
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.
Ingestion: Wash out mouth with water. Remove dentures if any. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel.[2]
Section 5: Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen bromide.
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[3]
Section 6: Accidental Release Measures
A structured approach is necessary to mitigate the risks of a spill.
Workflow for Minor Chemical Spill Cleanup
Caption: Workflow for handling a minor chemical spill.
Personal Precautions: Wear appropriate personal protective equipment (PPE) as detailed in Section 8.[4] Avoid breathing dust and contact with skin and eyes. Ensure adequate ventilation.
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.[5][6] Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.[7]
Section 7: Handling and Storage
Proper handling and storage are key to preventing exposure and maintaining chemical integrity.
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid contact with eyes, skin, and clothing.[9] Do not ingest or inhale.[9] Keep containers tightly closed when not in use. Wash hands thoroughly after handling.[9]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9] The storage class for combustible solids is generally recommended.[1]
Section 8: Exposure Controls/Personal Protection
A multi-layered approach to personal protection is essential.
Hierarchy of Controls
Caption: Hierarchy of controls for managing laboratory hazards.
Engineering Controls: Work should be conducted in a laboratory with adequate ventilation, such as a chemical fume hood, to minimize exposure.[8] Eyewash stations and safety showers should be readily accessible.[3]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.[4] A face shield may be necessary for splash protection.[10]
Skin Protection: Wear chemically resistant gloves, such as nitrile gloves, and a lab coat.[4][8] Ensure gloves are inspected before use and changed frequently.[9]
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be required.
General Hygiene: Handle in accordance with good industrial hygiene and safety practices.[2] Wash hands before breaks and at the end of the workday.
No specific toxicological studies for this compound were found. The primary known hazard is severe eye damage.[1] Due to the lack of data, this compound should be handled as if it were potentially toxic through all routes of exposure (inhalation, ingestion, and skin contact).
Section 12: Ecological Information
No specific ecological data is available for this compound. It is crucial to prevent its release into the environment.[11] Chemical waste should not be disposed of in drains or waterways.[12]
Section 13: Disposal Considerations
Chemical waste must be managed in compliance with all federal, state, and local regulations.[12]
Waste Disposal Method: Dispose of this material and its container at a licensed hazardous waste collection site.[13] Do not allow it to enter the sewer system.[12]
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.[14]
Section 14: Transport Information
This compound is not currently regulated for transport. However, shipping regulations are subject to change and should be verified with the relevant authorities before transport.
Section 15: Regulatory Information
Regulatory information for this compound is not well-established. Users should ensure compliance with all applicable local, national, and international regulations regarding the handling and use of chemical substances.
Section 16: Other Information
The information provided in this guide is based on the best available knowledge and is intended to be used only as a guide for safe handling, use, processing, storage, transportation, disposal, and release. It is not to be considered a warranty or quality specification. The user is responsible for determining the suitability of this information for their particular purpose and for ensuring that their workplace and disposal practices are in compliance with all applicable laws and regulations.
References
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link]
Chemical Waste Guide | How to Dispose of Chemical Waste. (2025, March 13). Business Waste. Retrieved from [Link]
How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety. Retrieved from [Link]
Cleaning up a spill. (n.d.). Compliance and Risk Management - Kent State University. Retrieved from [Link]
Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. Retrieved from [Link]
Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved from [Link]
Chemical Spill Procedures. (n.d.). Environmental Health & Safety - University of Toronto. Retrieved from [Link]
Managing Chemical Waste Safely: Best Practices for Workplace Disposal. (2024, April 22). Retrieved from [Link]
Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita. Retrieved from [Link]
Personal Protective Equipment for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link]
Handling Chemicals. (n.d.). Chemistry - Wittenberg University. Retrieved from [Link]
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
Safety considerations for chemical reagents. (n.d.). Ampliqon. Retrieved from [Link]
Personal Protective Equipment. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
Chemical Reagents: The key to accurate and safe experiments in the laboratory. (2024, September 10). Retrieved from [Link]
Personal Protective Equipment. (n.d.). Georgia Institute of Technology Environmental Health & Safety. Retrieved from [Link]
Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2650. Retrieved from [Link]
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved from [Link]
(PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2025, August 21). ResearchGate. Retrieved from [Link]
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved from [Link]
Elkady, R. A., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3397. Retrieved from [Link]
3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenylisoxazolidine. (2007, December 21). R Discovery. Retrieved from [Link]
Pyrazol-4-ol Derivatives: A Technical Guide to Pharmaceutical Applications & Synthesis
Topic: Potential Pharmaceutical Applications of Pyrazol-4-ol Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The pyrazol-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Potential Pharmaceutical Applications of Pyrazol-4-ol Derivatives
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The pyrazol-4-ol (4-hydroxypyrazole) scaffold represents a distinct and under-exploited chemical space within the broader azole family. Unlike their ubiquitous isomers, the pyrazol-5-ones (e.g., edaravone, metamizole), pyrazol-4-ol derivatives possess unique electronic properties driven by the 4-hydroxy group’s ability to act as both a hydrogen bond donor/acceptor and a radical trap. This guide analyzes the scaffold's emerging role as a potent ferroptosis inhibitor and its established utility in kinase inhibition , providing actionable synthesis protocols and validation workflows.
Chemical Fundamentals & Tautomerism
The pharmacological versatility of pyrazol-4-ol stems from its tautomeric equilibrium. Unlike pyrazol-5-ols, which often exist predominantly in the keto-form (pyrazolone) in solution, 4-hydroxypyrazoles retain significant aromatic character in their enol form, which is crucial for their antioxidant capacity.
Tautomeric Equilibrium
The 4-hydroxypyrazole core exists in equilibrium between the aromatic enol form (A) and the non-aromatic keto form (B) (pyrazolin-4-one).
Enol Form (A): Stabilized by aromaticity; functions as a Hydrogen Atom Transfer (HAT) agent (critical for ferroptosis inhibition).
Keto Form (B): Electrophilic at the carbonyl carbon; less common in polar solvents but relevant for specific metabolic pathways.
Structural Advantages
Radical Trapping: The O-H bond at position 4, when flanked by electron-donating groups (e.g., amino groups), has a low bond dissociation energy (BDE), allowing it to quench lipid peroxyl radicals effectively.
Kinase Binding: The 4-OH group can serve as a hinge-binder in ATP pockets, mimicking the hydrogen bonding patterns of purine bases.
Therapeutic Applications
Emerging Frontier: Ferroptosis Inhibition
Recent studies (e.g., HW-3 derivatives) have identified pyrazol-4-ols as potent inhibitors of ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation.[1]
Mechanism: Pyrazol-4-ols act as Radical-Trapping Antioxidants (RTAs) . They intercept chain-carrying lipid peroxyl radicals (LOO•), converting them to stable lipid hydroperoxides (LOOH) and preventing membrane damage.[1]
Potency: Optimized derivatives (e.g., Compound 25) have demonstrated EC50 values in the nanomolar range (8.6 nM), outperforming the standard reference Ferrostatin-1.
Established Domain: Kinase Inhibition (CDK/VEGFR)
The pyrazole scaffold is a privileged structure in kinase inhibition (e.g., Crizotinib, Ruxolitinib). The 4-hydroxy variant offers a specific binding mode:
CDK2 Inhibition: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives utilize the pyrazole ring to anchor the molecule within the ATP binding pocket via H-bonds to the hinge region (e.g., Leu83 in CDK2).
Binding Geometry: The planar nature of the aromatic pyrazol-4-ol allows it to sandwich between hydrophobic residues (Gatekeeper residues) while the hydroxyl group interacts with hydrophilic pockets.
Antimicrobial & Antifungal Activity
4-Hetarylpyrazole derivatives have shown significant efficacy against Candida albicans and Staphylococcus aureus. The 4-OH group is often derivatized (e.g., O-alkylation) to modulate lipophilicity, enhancing cell membrane penetration.
Experimental Protocols
Synthesis of the Pyrazol-4-ol Core
Note: Direct synthesis of 4-hydroxypyrazoles is less trivial than 5-pyrazolones. The following protocol utilizes the oxidation of a pyrazolidin-3-one precursor, a robust method for accessing the 4-ol core.
Protocol: Oxidation of 1-Phenylpyrazolidin-3-one
Precursor Preparation: Dissolve 1-phenylpyrazolidin-3-one (10 mmol) in ethanol (50 mL).
Oxidant Addition: Add a solution of Iron(III) Chloride (FeCl3, 20 mmol) in water (10 mL) dropwise to the stirring reaction mixture.
Causality: FeCl3 acts as a mild single-electron oxidant, converting the saturated pyrazolidine ring to the aromatic pyrazole system while introducing the oxygen functionality (or oxidizing an existing intermediate).
Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The spot for the starting material (lower Rf) should disappear.
Work-up:
Cool to room temperature.
Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purification: Recrystallize the crude solid from Ethanol/Water to yield 1-phenyl-1H-pyrazol-4-ol.
Induction: Treat cells with RSL3 (100 nM), a GPX4 inhibitor that induces ferroptosis.
Treatment: Co-treat with the test pyrazol-4-ol derivative at varying concentrations (1 nM – 10 µM). Include Ferrostatin-1 (1 µM) as a positive control.
Lipid ROS Measurement (Critical Step):
After 4 hours, add C11-BODIPY (581/591) probe (2 µM) to the culture media.
Incubate for 30 minutes at 37°C.
Mechanism:[1][2][3][4][5][6] C11-BODIPY shifts fluorescence from red to green upon oxidation by lipid peroxides.
Readout: Measure fluorescence using a flow cytometer or plate reader (Ex/Em: 488/530 nm for oxidized form).
Data Analysis: Calculate the % inhibition of lipid ROS generation relative to the RSL3-only control.
Visualizations
Mechanism of Action: Ferroptosis Inhibition
The following diagram illustrates how pyrazol-4-ol derivatives intervene in the ferroptotic pathway by trapping lipid radicals.
Caption: Pyrazol-4-ol derivatives act as Radical-Trapping Antioxidants (RTAs), intercepting lethal lipid peroxyl radicals generated during ferroptosis.
Synthesis Workflow: Multicomponent Approach
While oxidation is one route, multicomponent reactions (MCRs) offer diversity.
Caption: General workflow for accessing pyrazol-4-ol scaffolds via cyclocondensation and subsequent stabilization.
Comparative Data: Anticancer Potency[7][8]
The table below summarizes the potency of pyrazol-4-ol related derivatives against key cancer targets.
Compound Class
Target
Cell Line / Assay
IC50 / EC50
Mechanism Note
HW-3 Derivative (Cmpd 25)
Ferroptosis (GPX4)
HT-1080 (Fibrosarcoma)
8.6 nM
Radical Trapping (RTA)
N,4-di-pyrazolyl-pyrimidine
CDK2 / Cyclin A
OVCAR5 (Ovarian)
5 nM (Ki)
ATP Competitive Inhibition
Pyrazolyl-thiadiazine
Non-specific
MCF-7 (Breast)
~5.2 µM
Apoptosis Induction
Ferrostatin-1 (Control)
Ferroptosis
HT-1080
23.4 nM
Standard RTA Reference
References
Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors.
Source: European Journal of Medicinal Chemistry (via PubMed/ScienceDirect).
URL:[Link]
Significance: Identifies the scaffold as a superior radical-trapping antioxidant compared to Ferrostatin-1.
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.
Source: MDPI Molecules.
URL:[Link]
Significance:[6][7][8][9][10] Details the binding mode of pyrazole derivatives in the CDK2 ATP pocket.
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
Source: MDPI Molecules.
URL:[Link]
Significance: Provides crystallographic and NMR evidence for the tautomeric preferences of hydroxy-pyrazoles.[11]
Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives.
Source: Chemical Methodologies.[3][4][12][13][14][15][16][17]
URL:[Link]
Significance: Demonstrates the chemical versatility and antimicrobial potential of 4-substituted pyrazoles.
Ferroptosis inhibitors: mechanisms of action and therapeutic potential.
Source: Signal Transduction and Targeted Therapy (Nature).
URL:[Link]
Significance: Contextualizes the role of radical-trapping antioxidants in modern drug discovery.
An In-depth Technical Guide to Tautomerism in 1-Phenyl-1H-pyrazol-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 1-phenyl-1H-pyrazol-4-ol are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] T...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1-phenyl-1H-pyrazol-4-ol are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Their biological activity is intimately linked to their molecular structure, which is complicated by the phenomenon of tautomerism. These molecules can exist in a dynamic equilibrium between multiple structural isomers, or tautomers, that differ in the position of a proton and a double bond. This guide provides a comprehensive exploration of the tautomeric landscape of these derivatives, detailing the factors that govern the equilibrium, the advanced analytical techniques used for their characterization, and the critical implications of this phenomenon for drug discovery and development. By synthesizing fundamental principles with practical, field-proven methodologies, this document serves as an essential resource for scientists working to harness the full potential of this important class of molecules.
Introduction: The Significance of Pyrazoles and Tautomerism
Pyrazoles and their derivatives are heterocyclic aromatic compounds that feature prominently in a wide array of biologically active compounds, including approved drugs for cancer and amyotrophic lateral sclerosis (ALS).[1] The 1-phenyl-1H-pyrazol-4-ol scaffold is of particular interest due to its versatile chemical nature and its presence in molecules with diverse pharmacological activities.
A critical, yet often overlooked, aspect of their chemistry is tautomerism: a form of isomerism where molecules, known as tautomers, readily interconvert through a chemical reaction called tautomerization.[2][3][4] This is not to be confused with resonance, where only the placement of electrons differs. Tautomers are distinct chemical species with different arrangements of atoms, and they exist in a dynamic equilibrium.[2] Understanding and controlling this equilibrium is paramount in drug development, as different tautomers can exhibit vastly different physicochemical properties, receptor binding affinities, and metabolic stabilities.
This guide focuses specifically on the tautomeric behavior of 1-phenyl-1H-pyrazol-4-ol derivatives, a subject of considerable importance for chemical and biological systems.[1][5]
The Tautomeric Landscape
1-Phenyl-1H-pyrazol-4-ol derivatives primarily exist in an equilibrium between three main tautomeric forms. The relative population of each form is highly dependent on environmental factors.[1]
The OH-Form (4-Hydroxy): This is the aromatic enol form, characterized by a hydroxyl group at the C4 position of the pyrazole ring.
The CH-Form (Keto): This is a non-aromatic keto form, where the C4 position is part of a carbonyl group and bears a proton, resulting in a pyrazolon-4-yl structure.
The NH-Form (Zwitterionic/Betaine): This keto form involves the proton from the C4 position migrating to the N2 atom of the pyrazole ring, creating a zwitterionic or betaine-like structure.
The equilibrium between these forms is a delicate balance, influenced by the molecule's structure and its surrounding environment.[1]
Caption: Tautomeric equilibrium in 1-phenyl-1H-pyrazol-4-ol derivatives.
Factors Governing Tautomeric Equilibrium
The predominance of one tautomer over another is not fixed; it is a dynamic state influenced by a variety of factors. A thorough understanding of these factors is crucial for predicting and controlling the tautomeric composition.
Solvent Effects
The polarity of the solvent plays a significant role in determining which tautomer is favored.[6]
Nonpolar Solvents (e.g., benzene, CCl₄): In nonpolar environments, the less polar CH-form (keto) often predominates.[6][7][8] In some cases, the OH-form can exist as dimers stabilized by intermolecular hydrogen bonds.[9]
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can disrupt intermolecular hydrogen bonding and stabilize the more polar NH and OH tautomers.[6][7][8] In DMSO-d6, for instance, a fast equilibrium between the OH and NH isomers is often observed, with the OH form being the major contributor.[7][8]
Polar Protic Solvents (e.g., water, ethanol): These solvents, capable of hydrogen bonding, can stabilize all three forms, but often shift the equilibrium towards the more polar NH and OH tautomers.[6] Computational studies show that the stability of all tautomeric forms increases with solvent polarity, with the NH form being particularly stabilized.[6]
Solvent
Predominant Tautomer(s)
Key Interactions
Benzene-d₆
CH-form
Minimal solute-solvent interaction
Chloroform-d (CDCl₃)
Mixture of CH and OH forms
Weak hydrogen bonding
DMSO-d₆
OH and NH forms in fast equilibrium
Strong H-bond acceptor, disrupts dimers
Water (D₂O)
OH and NH forms
Strong H-bonding, favors polar species
Table 1. Influence of Solvent on Tautomeric Equilibrium of Pyrazolones.[6][7][8]
Substituent Effects
The electronic nature of substituents on both the phenyl ring and the pyrazole core can significantly alter the relative stabilities of the tautomers.
Electron-withdrawing groups (EWGs) on the pyrazole ring tend to favor the N1-H tautomer (in N-unsubstituted pyrazoles), which corresponds to stabilization of the NH-form in our case.[5]
Electron-donating groups (EDGs) tend to stabilize the N2-H tautomer, which would favor the OH-form.[5]
The steric bulk of substituents can also play a role, potentially limiting the formation of certain isomers due to steric hindrance.[1][10]
Temperature
Temperature can influence the rate of interconversion between tautomers. Variable temperature (VT) NMR studies are a powerful tool for investigating these dynamics.[11] At lower temperatures, the exchange rate can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[11] As the temperature increases, these signals may broaden and coalesce into a single, averaged set of signals, indicating rapid interconversion.[11]
Spectroscopic and Computational Characterization
Determining the tautomeric composition of a sample requires a combination of advanced analytical techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for studying tautomerism in solution.[12] ¹H, ¹³C, and ¹⁵N NMR spectroscopy can provide unambiguous evidence for the presence of different tautomers.
Key Diagnostic Features:
Chemical Shifts: The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the tautomeric form. For example, the ¹³C chemical shift of C4 will be significantly different in the keto (sp³ hybridized) versus the enol (sp² hybridized) form.
Coupling Constants: The magnitude of geminal ²J(C4, H) coupling constants can be diagnostic. Values of 9-11 Hz are characteristic of the OH and CH forms, while a significantly smaller value of 4-5 Hz is indicative of the NH form.[7][13]
N-H and O-H Signals: The presence and broadness of exchangeable proton signals (N-H, O-H) can provide clues. D₂O exchange experiments can be used to confirm the assignment of these signals.[11]
Experimental Protocol: Variable Temperature (VT) ¹H NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the 1-phenyl-1H-pyrazol-4-ol derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, toluene-d₈) in a high-quality NMR tube.
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
Low-Temperature Acquisition: Cool the sample in the spectrometer in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum. Continue until distinct signals for multiple tautomers are resolved or the solvent freezes.
Causality: Lowering the temperature slows the rate of proton exchange, which, if slower than the NMR timescale, allows the instrument to detect each tautomer as a separate entity.[11]
High-Temperature Acquisition: Increase the temperature from ambient in increments of 10-20 K. Acquire spectra at each step. Observe for the broadening and eventual coalescence of tautomer-specific signals into a single set of averaged signals.
Causality: Increasing temperature accelerates the proton exchange, causing the signals to merge because the detector sees only a time-averaged environment.[11]
Data Analysis: Integrate the signals corresponding to each tautomer at a low temperature where the exchange is slow to determine their relative populations (equilibrium constant). Analyze the changes in line shape with temperature to calculate the activation energy for the interconversion.
UV-Vis Spectroscopy
Different tautomers possess distinct electronic structures and will therefore exhibit different UV-Vis absorption spectra.[1] This technique is particularly useful for studying how factors like solvent polarity and pH affect the tautomeric equilibrium.[1][14] The CH-tautomer often shows absorption bands at different wavelengths compared to the NH and OH forms.[1] By comparing experimental spectra with those obtained from computational models or "fixed" derivatives (where tautomerism is blocked by alkylation), one can assign the observed bands to specific tautomers.[14]
Computational Chemistry
Density Functional Theory (DFT) and other ab initio methods are invaluable for predicting the relative stabilities of tautomers.[6][15] These calculations can provide insights into:
The relative energies (ΔG, ΔH) of the different tautomers in the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM).[10][15]
The transition state energies for interconversion, providing information on the kinetic barriers.
Predicted NMR chemical shifts and coupling constants, which can be compared with experimental data to aid in structural assignment.[7][13]
Caption: Workflow for the characterization of tautomers.
Implications for Drug Discovery and Development
The tautomeric state of a drug molecule is not an academic curiosity; it has profound real-world consequences.
Receptor Binding: Different tautomers have different shapes, hydrogen bonding patterns, and electrostatic potentials. Consequently, only one tautomer may fit optimally into the binding pocket of a target protein. The seemingly minor shift of a proton can be the difference between a potent drug and an inactive molecule.
Physicochemical Properties: Tautomerism directly impacts properties critical for a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Solubility: The more polar NH and OH forms are generally more soluble in aqueous media than the CH form.
Lipophilicity (LogP): The less polar CH form is typically more lipophilic, which can affect its ability to cross cell membranes.
pKa: The acidity and basicity of the molecule are tautomer-dependent, affecting its ionization state at physiological pH.
Intellectual Property: When filing patents, it is crucial to claim not just a single drawn structure but all relevant tautomeric forms. Failure to do so can create loopholes that allow competitors to patent a different tautomer of the same core molecule.
Conclusion
Tautomerism in 1-phenyl-1H-pyrazol-4-ol derivatives is a complex but critical phenomenon that profoundly influences their chemical behavior and biological activity. A multi-faceted approach, combining high-resolution spectroscopic techniques like NMR with the predictive power of computational chemistry, is essential for fully characterizing the tautomeric equilibrium. For researchers in drug discovery, a deep understanding of the factors that control this equilibrium—solvent, substituents, and temperature—is not merely beneficial but necessary for the rational design of safer, more effective medicines.
References
Bulgarian Academy of Sciences. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Retrieved from [Link]
Elguero, J., et al. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Retrieved from [Link]
International Journal of Pharmaceutical, Chemical, and Biological Sciences. DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]
De Paz, J. L. G., et al. (1996). Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state. Freie Universität Berlin. Retrieved from [Link]
De Paz, J. L. G., et al. (1996). Theoretical study of the structure and tautomerism of N 1 -unsubstituted pyrazoles in the solid state. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
Jarończyk, M., et al. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules. Retrieved from [Link]
Grecu, R., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials. Retrieved from [Link]
ResearchGate. On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Retrieved from [Link]
Al-Hourani, B. J. (2018). Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. RSC Advances. Retrieved from [Link]
Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Retrieved from [Link]
Claramunt, R. R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Retrieved from [Link]
ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
Kira, M. A., et al. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
Kurbakova, A. P., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules. Retrieved from [Link]
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link]
ResearchGate. A one-step synthesis of pyrazolone. Retrieved from [Link]
Nye, M. J., & Tang, W. P. (1970). Synthesis of Pyrazol-4-Ols. Canadian Journal of Chemistry. Retrieved from [Link]
Akman, F., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure. Retrieved from [Link]
Roy, S., et al. (2023). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. Dalton Transactions. Retrieved from [Link]
Elguero, J., et al. The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]
Machiraju, V. S. P., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
Holzer, W., et al. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. Heterocycles. Retrieved from [Link]
ResearchGate. Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. Retrieved from [Link]
Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Retrieved from [Link]
Chemistry Steps. (2024). Keto Enol Tautomerization. Retrieved from [Link]
Holzer, W., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Semantic Scholar. Retrieved from [Link]
LibreTexts Chemistry. (2023). 3.6: Keto-Enol Tautomerism. Retrieved from [Link]
ResearchGate. The structure and the tautomerism equilibrium between enol and keto forms of Dk-2pa. Retrieved from [Link]
Synthesis protocol for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol
Application Note: High-Fidelity Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol Part 1: Core Directive & Strategic Overview Abstract: This protocol details a scalable, high-purity synthesis of 3-(4-Bromophenyl)-1...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol
Part 1: Core Directive & Strategic Overview
Abstract:
This protocol details a scalable, high-purity synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol , a privileged scaffold in medicinal chemistry often utilized in the development of COX-2 inhibitors, antimicrobial agents, and antifungal therapeutics. Unlike traditional "one-pot" cyclizations that often yield regioisomeric mixtures of pyrazolones (5-OH), this guide employs a Vilsmeier-Haack mediated cyclization followed by a Baeyer-Villiger oxidation . This "Construct-then-Functionalize" strategy guarantees the specific installation of the hydroxyl group at the 4-position while maintaining the 1,3-diaryl substitution pattern with a proton at the 5-position (5-H).
Retrosynthetic Logic:
The direct synthesis of 4-hydroxypyrazoles from acyclic precursors (e.g.,
-diketones) is frequently plagued by O- vs. N-alkylation competition and tautomeric ambiguity (4-OH vs 4-keto).
Our Approach: We utilize the robust Kira-Vilsmeier reaction to construct the pyrazole core with a handle (4-CHO) already in place.
Advantage: The aldehyde group serves as a regiochemical anchor. Its subsequent oxidation to a formate ester and hydrolysis delivers the 4-OH exclusively, eliminating positional isomers.[1]
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanism & Causality
The synthesis is divided into three distinct phases to maximize control over the reaction outcomes.
Hydrazone Formation: The condensation of 4-bromoacetophenone with phenylhydrazine creates the C-N-N backbone.
Vilsmeier-Haack Cyclization (The "Kira" Synthesis):
Mechanism:[2] The Vilsmeier reagent (chloroiminium ion from
) attacks the -methyl group of the hydrazone (via its enamine tautomer). A double formylation-cyclization sequence occurs, constructing the pyrazole ring and installing a formyl group at C4 simultaneously.[1]
Criticality: This step sets the 1,3-substitution pattern and ensures C5 is unsubstituted (H), distinguishing it from 5-OH pyrazolones derived from
-keto esters.
Baeyer-Villiger Oxidation:
Mechanism:[2] Treatment of the 4-formylpyrazole with m-chloroperbenzoic acid (m-CPBA) inserts an oxygen atom between the pyrazole ring and the formyl carbon, generating a formate ester.
Hydrolysis:[1] Mild basic hydrolysis unveils the free 4-hydroxyl group.
Experimental Protocol
Safety Pre-requisites:
Phenylhydrazine: Toxic and potential carcinogen. Handle in a fume hood with double gloving.
Phosphoryl Chloride (
): Reacts violently with water. Quench with extreme caution.
m-CPBA: Shock-sensitive peroxide. Store cold; do not scrape metal spatulas against the container.
Step 1: Synthesis of 4-Bromoacetophenone Phenylhydrazone
. Stir at RT overnight (Baeyer-Villiger rearrangement).
Hydrolysis: The intermediate is the 4-formyloxy derivative. Add 10% NaOH solution directly to the biphasic mixture and stir vigorously for 1 hour to hydrolyze the ester.
Separation: Separate the organic layer. Acidify the aqueous layer (if product partitioned there) or wash the organic layer with
(to remove excess peroxide) and then water.
Purification: Evaporate solvent. The crude phenol can be recrystallized from Ethanol/Water.
Data Summary Table
Step
Intermediate/Product
Reagent Key
Typical Yield
Key QC Parameter
1
Hydrazone Precursor
, EtOH
90–95%
MP: 135–140°C; Disappearance of ketone C=O in IR.
2
4-Formylpyrazole
, DMF
75–85%
Appearance of Aldehyde peak ( 9.9 ppm) in -NMR.
3
Final 4-Hydroxypyrazole
m-CPBA; NaOH
65–75%
Broad OH singlet ( 9.5–10.0 ppm); Loss of CHO signal.
Part 3: Visualization & Formatting
Reaction Pathway Diagram
Caption: Step-wise synthetic workflow from acetophenone precursor to final 4-hydroxypyrazole via Vilsmeier-Haack cyclization.
Quality Control Flowchart
Caption: Quality Assurance decision tree for verifying the conversion of the aldehyde intermediate to the final hydroxyl product.
Part 4: References
Kira, M. A., et al. (1970).[1] "The Vilsmeier-Haack Reaction on Acetophenone Phenylhydrazones." Tetrahedron Letters, 11(48), 4215-4216.[1] (Foundational method for 4-formylpyrazole synthesis).[3]
Rangaraj, P., et al. (2011).[1][4] "3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." Acta Crystallographica Section E, 67(10), o2650.[1][4] Link (Crystal structure and specific synthesis of the intermediate).
Elkady, M., et al. (2012).[1][5] "Synthesis and biological evaluation of some new pyrazole derivatives..." Journal of American Science. (Application of the Vilsmeier intermediate).
Mohamed, A. M., et al. (2008).[1] "Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines." Afinidad, 65(533).[1] (Discusses hydrazine cyclization regiochemistry).
Organic Chemistry Portal. "Baeyer-Villiger Oxidation." Link (General mechanism for Aldehyde
Formate Alcohol conversion).
Desai, N. C., et al. (2016).[1] "Synthesis and antimicrobial activity of 4-formyl pyrazole derivatives." Journal of Saudi Chemical Society. (Validation of the Vilsmeier-Haack conditions for pyrazoles).
Application Note: Chemoselective Functionalization of Pyrazol-4-ol Compounds
This Application Note is structured as a comprehensive technical guide for the functionalization of pyrazol-4-ol compounds. It addresses the specific chemoselectivity challenges inherent to this scaffold, providing robus...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for the functionalization of pyrazol-4-ol compounds. It addresses the specific chemoselectivity challenges inherent to this scaffold, providing robust, field-validated protocols.[1]
Executive Summary & Strategic Analysis
The pyrazol-4-ol (4-hydroxypyrazole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for phenols and a core motif in various kinase inhibitors and fragment-based drug discovery campaigns.[1] Unlike its 3- and 5-hydroxy isomers, which exist in complex keto-enol equilibria (pyrazolones), pyrazol-4-ol retains its aromatic character , behaving primarily as an electron-rich phenol.[1]
However, functionalizing the hydroxyl group presents a critical chemoselectivity challenge: Competition between O-alkylation and N-alkylation. [1]
The Reactivity Landscape
The pyrazole ring contains two nucleophilic sites:
While the hydroxyl group is more acidic, the deprotonated pyrazolate anion (formed by base treatment) delocalizes charge.[1] Under standard alkylation conditions (e.g.,
, alkyl halide), the nitrogen atom is often the superior nucleophile (soft nucleophile) compared to the oxygen (hard nucleophile), leading to N-alkylation or mixtures of N- and O-alkylated products.[1]
Core Strategy: To achieve high-yield O-functionalization, the nucleophilicity of the nitrogen must be masked via orthogonal protection strategies or by exploiting hard/soft acid-base (HSAB) principles .[1]
Decision Matrix: Functionalization Pathways
Caption: Strategic workflow for selective O-functionalization. N-protection is the "gatekeeper" step for unsubstituted pyrazoles.[1]
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Two-Step Synthesis (N-Protection Route)
Recommended for: High-value intermediates, scale-up, and when high purity is required.[1]
This protocol utilizes a Boc (tert-butoxycarbonyl) protecting group.[1] It is orthogonal to most O-alkylation conditions and easily removed.[1]
Step 1: N-Protection
Objective: Mask the N1 position to force reactivity to the oxygen.
Setup: Charge a round-bottom flask with Pyrazol-4-ol (1.0 equiv) and DCM (10 mL/g).
Dissolve N-Boc-pyrazol-4-ol, R-OH, and ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
in THF under . Cool to 0°C.
Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.
Stir at 0°C for 30 min, then warm to RT and stir overnight.
Self-Validating Check: Monitor the disappearance of the starting phenol by TLC. If the reaction stalls, heat to 50°C (DIAD is stable up to moderate heat).
Workup: Concentrate and purify directly via column chromatography.
Protocol C: Synthesis of Pyrazol-4-yl Carbamates (Prodrugs)
Recommended for: Creating metabolically labile prodrugs to improve permeability.[1]
Base:NaH (1.2 equiv) in THF (0°C) is preferred for carbamoyl chlorides to ensure irreversible deprotonation. For isocyanates, TEA in DCM is sufficient.[1]
Procedure (Carbamoyl Chloride):
Suspend NaH in THF at 0°C. Add N-Boc-pyrazol-4-ol solution. Stir 30 min (
evolution).
Add Carbamoyl Chloride. Warm to RT.
Note: The N-Boc group prevents competitive acylation at N1.[1]
Data Presentation & Troubleshooting
Comparative Reactivity Table
Variable
Condition A
Condition B
Outcome/Recommendation
Protecting Group
None (Free NH)
N-Boc / N-SEM
Condition B is critical. Free NH leads to >80% N-alkylation.[1]
Base
/ Acetone
/ DMF
Cesium/DMF is superior for O-alkylation due to "naked anion" effect.[1]
Electrophile
Alkyl Bromide
Alkyl Iodide
Iodides react faster at lower temps, preserving the Boc group.[1]
Temperature
Reflux (>80°C)
RT to 50°C
High heat risks Boc thermolysis.[1] Keep T < 60°C.
Cause: Boc group fell off (thermal instability or base hydrolysis) or starting material was impure.[1]
Fix: Switch to SEM (2-(Trimethylsilyl)ethoxymethyl) protection.[1] SEM is stable to strong bases and requires fluoride (TBAF) or strong acid for removal.
Problem: Low conversion in Mitsunobu reaction.
Cause: pKa mismatch. Pyrazol-4-ol (pKa ~9.[1]5) is borderline for standard DEAD/PPh3.
Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and
(Tributylphosphine) for a more reactive system.[1]
Problem: Product is water-soluble during workup.
Fix: Do not wash with water. Filter off inorganic salts, concentrate DMF/DMSO under high vacuum, and load directly onto a C18 reverse-phase column.[1]
References
Nye, M. J., & Tang, W. P. (1970).[1] Synthesis of Pyrazol-4-ols. Canadian Journal of Chemistry, 48(19), 2963–2968.[1] Link[1]
Swamy, K. C. K., et al. (2009).[1][2] Mitsunobu and Related Reactions: Advances and Applications.[3][2][4] Chemical Reviews, 109(6), 2551–2651.[1][2] Link[1]
Burns, M., et al. (2014).[1] 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions.[1][2] Beilstein Journal of Organic Chemistry, 10, 1733–1738.[1] Link[1]
BenchChem. (2025).[1] Application Notes for N-alkylation of Pyrazoles. BenchChem Protocols. Link[1]
Li, X., et al. (2022).[1] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 9947–9956.[1] Link[1]
Disclaimer: These protocols involve hazardous chemicals. Always consult Safety Data Sheets (SDS) and perform a risk assessment before experimentation.
Application Note: Precision Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol
This Application Note is designed for researchers and medicinal chemists requiring a high-purity synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol . Unlike standard pyrazole syntheses (e.g., Knorr) which typically...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and medicinal chemists requiring a high-purity synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol .
Unlike standard pyrazole syntheses (e.g., Knorr) which typically yield pyrazolones or non-hydroxylated derivatives, the introduction of a hydroxyl group at the C4 position requires a specialized oxidative strategy. This protocol details the "Aldehyde-Redirection Route," a robust, three-stage workflow that constructs the 1,3-diarylpyrazole core via Vilsmeier-Haack cyclization, followed by a regioselective Baeyer-Villiger oxidation to install the C4-hydroxyl motif.
Target Molecule: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol
CAS Registry Number: (Analogous to 1,3-diphenyl-4-hydroxypyrazole derivatives)
Core Scaffold: 1,3-Diaryl-4-hydroxypyrazole
Primary Application: Precursor for COX-2 inhibitors, p38 MAP kinase inhibitors, and HSP90 ligands.
Part 1: Strategic Analysis & Retrosynthesis
The synthesis of 4-hydroxypyrazoles is synthetically challenging because the C4 position is nucleophilic; direct hydroxylation is difficult without over-oxidation.
The Solution: We utilize the Vilsmeier-Haack reaction on an acetophenone hydrazone to simultaneously cyclize the pyrazole ring and install a formyl group (-CHO) at C4. This aldehyde serves as a "handle" for the hydroxyl group. We then employ a Baeyer-Villiger oxidation (or Dakin-type oxidation) to convert the aldehyde into a formate ester, which is hydrolyzed to the target alcohol.
Retrosynthetic Pathway (Graphviz)
Caption: Retrosynthetic logic flow from the target 4-hydroxypyrazole back to commercially available starting materials.
Part 2: Reagents & Materials[1][2][3][4][5][6][7][8]
Purity Criticality: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure DMF is anhydrous.
Reagent
Grade/Purity
Role
4-Bromoacetophenone
>98%
Starting Material (C3 Source)
Phenylhydrazine
>97%
Starting Material (N1 Source)
Phosphorus Oxychloride ()
Reagent Grade
Vilsmeier Reagent (Cyclization/Formylation)
N,N-Dimethylformamide (DMF)
Anhydrous
Solvent & C5 Carbon Source
-Chloroperoxybenzoic acid (CPBA)
<77% (stabilized)
Oxidant (Aldehyde Formate)
Sodium Hydroxide (NaOH)
2N Solution
Hydrolysis Base
Ethanol (EtOH)
Absolute
Solvent for Step 1
Glacial Acetic Acid
ACS Reagent
Catalyst for Step 1
Part 3: Experimental Protocols
Phase 1: Formation of the Hydrazone Precursor
Objective: Condense 4-bromoacetophenone with phenylhydrazine to form the stable hydrazone intermediate.
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-bromoacetophenone (19.9 g, 100 mmol) in absolute ethanol (100 mL).
Addition: Add phenylhydrazine (10.8 g, 100 mmol) followed by catalytic glacial acetic acid (0.5 mL).
Reaction: Reflux the mixture at 80°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the ketone spot disappears.
Isolation: Cool the mixture to room temperature. The hydrazone typically precipitates as a solid.
Purification: Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
Expected Yield: 85–95%
Appearance: Yellow/Orange crystalline solid.
Phase 2: Vilsmeier-Haack Cyclization (The "Kira" Synthesis)
Objective: Convert the hydrazone into the 4-formylpyrazole core. This step constructs the ring and installs the C4-aldehyde handle.
Vilsmeier Reagent Prep: In a separate dried flask, cool anhydrous DMF (30 mL, 380 mmol) to 0°C in an ice bath. Dropwise, add
(11.2 mL, 120 mmol) with stirring. Caution: Exothermic. Stir for 30 mins to form the Vilsmeier salt (white/yellow slush).
Cyclization: Dissolve the Hydrazone from Phase 1 (14.5 g, 50 mmol) in minimal anhydrous DMF (20 mL) and add it slowly to the Vilsmeier salt at 0°C.
Heating: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours.
Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (300 g) with vigorous stirring.
Neutralization: Neutralize the acidic solution to pH 7–8 using saturated
or NaOH solution. The product will precipitate.[1]
Isolation: Filter the solid, wash copiously with water, and recrystallize from Ethanol/DMF.
Objective: Convert the C4-Aldehyde into the C4-Hydroxyl group.
Mechanism:
.
Oxidation: Dissolve the Pyrazole-4-carbaldehyde (3.27 g, 10 mmol) in Dichloromethane (DCM) (50 mL).
Reagent Addition: Add
CPBA (2.58 g, ~15 mmol, assuming 77% purity) in portions at room temperature.
Stirring: Stir for 12–24 hours. The reaction converts the aldehyde to the formate ester.[3] Monitor by TLC (Aldehyde spot should disappear; a more polar spot appears).
Workup (Formate): Wash the organic layer with
(to quench peroxides) and saturated (to remove acids). Dry over and evaporate.
Hydrolysis: Dissolve the crude formate residue in Methanol (20 mL) and add 2N NaOH (10 mL). Stir at room temperature for 1 hour.
Final Isolation: Acidify carefully with 1N HCl to pH 5–6. The 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol will precipitate.
Purification: Recrystallize from Ethanol/Water.
Part 4: Quality Control & Validation
Expected Analytical Data:
1H NMR (DMSO-d6, 400 MHz):
ppm (s, 1H, -OH, D2O exchangeable).
ppm (s, 1H, H-5 of pyrazole). Note: This singlet confirms the 4-position is substituted and C5 is unsubstituted.
ppm (m, 9H, Aromatic protons).
Mass Spectrometry (ESI):
Expected
(Bromine isotope pattern 1:1).
Troubleshooting Table:
Issue
Probable Cause
Solution
Low Yield in Step 2
Moisture in DMF/
Use freshly distilled and anhydrous DMF.
Incomplete Oxidation (Step 3)
Old CPBA
Titrate CPBA or use large excess (2.0 eq).
No Precipitate in Step 3
pH too high/low
Pyrazols can be amphoteric. Adjust pH precisely to ~6 for precipitation.
Part 5: Reaction Pathway Diagram
Caption: Step-by-step chemical transformation from acetophenone to hydroxypyrazole.
References
Kira, M. A., Aboul-Enein, M. N., & Korkor, M. I. (1970). The Vilsmeier–Haack reaction of acetophenone phenylhydrazones. Journal of Heterocyclic Chemistry, 7(1), 25-26.
Rangaraj, P., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[2] Acta Crystallographica Section E, 67(10), o2650.
Shetty, A. K., & Bhat, K. I. (2018). Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. Asian Journal of Chemistry, 30(2).
Baeyer, A., & Villiger, V. (1899).[4] Einwirkung des Caro'schen Reagens auf Ketone.[5] Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633. (Foundational reference for oxidation methodology).
Mphahlele, M. J., et al. (2021).[6] Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-diphenyl-2,3-epoxy-1-propanone.[6] African Journal of Online, 21. (Validating the epoxide route alternative).
Application Notes & Protocols: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol as a Versatile Ligand Intermediate
Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of Pyrazole-Based Ligands The pyrazole scaffold is a cornerstone in the fields of coordination chemistry and drug discovery. As a five-memb...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Pyrazole-Based Ligands
The pyrazole scaffold is a cornerstone in the fields of coordination chemistry and drug discovery. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, its derivatives offer remarkable versatility as ligands.[1] They can coordinate to metal ions in various modes—monodentate, bidentate, or as bridging units—enabling the construction of diverse and stable metal complexes, from simple mononuclear species to complex supramolecular assemblies like metal-organic frameworks (MOFs).[1][2]
This guide focuses on 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol , a highly functionalized pyrazole derivative. Its specific substitution pattern makes it an exceptionally valuable intermediate for researchers. The key features are:
An N-Aryl Pyrazole Core: The 1-phenyl group provides steric bulk and modulates the electronic properties of the pyrazole ring.
A C-Aryl Moiety: The 3-(4-bromophenyl) group offers a site for further functionalization (e.g., through cross-coupling reactions at the bromine position), allowing for the synthesis of a library of related ligands.
A Chelating Hydroxyl Group: The 4-hydroxyl group, adjacent to a coordinating nitrogen, allows the molecule to act as a potent bidentate chelating agent upon deprotonation, forming stable five-membered rings with metal centers.
These characteristics position 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol as a strategic precursor for developing novel catalysts, advanced materials, and pharmacologically active agents.[3][4] This document provides the essential protocols for its synthesis, characterization, and subsequent use in forming metal complexes.
Physicochemical Properties and Safety Information
A thorough understanding of the compound's properties is critical before its use in any experimental setup.
P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Source: Sigma-Aldrich[5]. Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.
Synthesis and Characterization
The synthesis of 3,4,5-trisubstituted pyrazoles is a well-established area of organic chemistry.[6] The following protocol outlines a reliable method for the synthesis of the title compound based on the classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
Synthetic Workflow Diagram
Caption: Knorr synthesis workflow for the target ligand.
Step-by-Step Synthesis Protocol
Objective: To synthesize 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol from 4-bromoacetophenone.
Materials:
4-Bromoacetophenone
Diethyl carbonate
Sodium metal
Absolute ethanol (EtOH)
Phenylhydrazine
Glacial acetic acid (AcOH)
Diethyl ether
Hexane
Hydrochloric acid (1M)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate (MgSO₄)
Standard laboratory glassware for reflux, extraction, and filtration
Protocol:
Step 1: Preparation of Sodium Ethoxide (NaOEt)
Under an inert atmosphere (N₂ or Ar), carefully add small, freshly cut pieces of sodium metal (1.1 eq.) to a flask containing absolute ethanol at 0 °C.
Allow the reaction to proceed until all the sodium has dissolved completely. This solution of sodium ethoxide will be used in the next step.
Causality Note: Sodium ethoxide is a strong base required to deprotonate the α-carbon of the acetophenone, initiating the Claisen condensation with diethyl carbonate.
Step 2: Synthesis of the β-Ketoester Intermediate
To the freshly prepared sodium ethoxide solution, add 4-bromoacetophenone (1.0 eq.).
Add diethyl carbonate (1.5 eq.) to the mixture.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and pour it into ice-cold water.
Acidify the aqueous solution with 1M HCl to a pH of ~4-5, which will precipitate the crude β-ketoester.
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be used directly in the next step.
Step 3: Cyclization to Form the Pyrazol-4-ol
Dissolve the crude ethyl 2-(4-bromobenzoyl)acetate intermediate in absolute ethanol.
Add phenylhydrazine (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
Causality Note: Phenylhydrazine acts as the dinucleophile. The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial condensation reaction.
Heat the mixture to reflux for 6-8 hours. Monitor the formation of the product by TLC.
Upon completion, cool the reaction mixture and reduce the solvent volume using a rotary evaporator.
Pour the concentrated mixture into cold water to precipitate the crude product.
Step 4: Purification
Filter the crude solid using a Büchner funnel and wash with cold water.
The primary purification method is recrystallization. A suitable solvent system is typically ethanol/water or ethyl acetate/hexane.
Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Characterization Data
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Technique
Expected Observations
¹H NMR
Aromatic protons (phenyl and bromophenyl rings) in the δ 7.0-8.0 ppm range. A singlet for the C5-H of the pyrazole ring. A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C NMR
Signals corresponding to the aromatic carbons and the carbons of the pyrazole ring. The C4 carbon bearing the hydroxyl group will appear in the δ 150-160 ppm range.
FT-IR (cm⁻¹)
A broad absorption band in the 3200-3400 cm⁻¹ region (O-H stretch). Aromatic C-H stretching around 3050-3100 cm⁻¹. C=N and C=C stretching in the 1500-1600 cm⁻¹ range. A strong band for the C-Br bond around 500-600 cm⁻¹.
Mass Spec (ESI+)
A prominent peak corresponding to the [M+H]⁺ ion at m/z ≈ 315/317, showing the characteristic isotopic pattern for one bromine atom.
Application as a Ligand Intermediate: Metal Complex Formation
3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol is an excellent chelating ligand, particularly for transition metals such as Cu(II), Ni(II), Zn(II), and Pd(II).[1] The deprotonated hydroxyl group and the adjacent pyrazole nitrogen (N2) form a stable bidentate [N,O]⁻ coordination sphere.
Ligand-Metal Coordination Diagram
Caption: Bidentate [N,O]⁻ chelation of the pyrazolate ligand to a generic M²⁺ metal center.
General Protocol for Metal Complex Synthesis
Objective: To synthesize a bis-ligand metal(II) complex, [M(L)₂].
A suitable metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O)
Methanol (MeOH) or Acetonitrile (MeCN)
A weak base (e.g., Triethylamine (TEA) or Sodium acetate (NaOAc))
Protocol:
In a round-bottom flask, dissolve the ligand (2.0 eq.) in a suitable solvent like methanol.
In a separate flask, dissolve the metal(II) salt (1.0 eq.) in the same solvent.
Add the metal salt solution dropwise to the ligand solution while stirring at room temperature.
Add a weak base (2.0 eq.) to the reaction mixture. A color change or the formation of a precipitate is often observed at this stage.
Causality Note: The base is crucial for deprotonating the ligand's 4-hydroxyl group, transforming it into the anionic pyrazolate form, which is a much stronger coordinating agent.
Stir the reaction mixture at room temperature for 2-4 hours or heat gently (40-60 °C) to ensure complete complex formation.
The resulting metal complex often precipitates out of the solution. If it does not, the solvent volume can be slowly reduced or a less polar co-solvent can be added to induce precipitation.
Collect the solid product by filtration, wash with a small amount of cold solvent to remove unreacted starting materials, and dry under vacuum.
Further purification can be achieved by recrystallization from a suitable solvent (e.g., DMF, DMSO, or Chloroform/Methanol).
Potential Applications in Research and Development
Catalysis: The resulting metal complexes can be screened as catalysts for various organic transformations, such as C-C cross-coupling reactions, oxidations, or reductions. The steric and electronic environment around the metal center, tunable via the ligand scaffold, is key to catalytic activity.[3]
Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[7][8][9] This ligand can serve as a scaffold for synthesizing novel compounds targeting enzymes like EGFR or Aurora kinases.[8][10] The metal complexes themselves can also be evaluated for therapeutic potential, as metal coordination can enhance the biological activity of an organic ligand.[3]
Materials Science: The ability of this ligand to form stable, well-defined coordination complexes makes it a candidate for building blocks in MOFs or coordination polymers.[1] These materials have potential applications in gas storage, separation, and chemical sensing.
References
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review.
The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems.G. La Monica & G. A. Ardizzoia.
The coordination chemistry of pyrazole-derived ligands (2002).S. Trofimenko, SciSpace.
The Coordination Chemistry of Pyrazole-Derived Ligands.
Recent Advances in the Synthesis of Pyrazole Deriv
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Application Notes and Protocols: 1-Methylpyrazole as a Ligand in Coordin
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.Taylor & Francis Online.
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors.
Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors.PubMed.
Scalable Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol
An In-Depth Application Note & Protocol Abstract This application note details a robust, scalable protocol for the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-ol , a privileged scaffold in the development of kin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Application Note & Protocol
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-ol , a privileged scaffold in the development of kinase inhibitors and anti-inflammatory agents. Unlike direct cyclization methods that often suffer from regiochemical ambiguity or unstable precursors (e.g., vinyl ketones), this guide recommends a stepwise Vilsmeier-Haack cyclization followed by Baeyer-Villiger oxidation . This route ensures high regiocontrol, purifiable crystalline intermediates, and operational safety suitable for multi-gram to kilogram scale-up.
Retrosynthetic Analysis & Strategy
The direct synthesis of 4-hydroxypyrazoles via
-epoxy ketones is often plagued by the instability of the starting materials and competitive side reactions. To ensure scalability and reliability (E-E-A-T), we utilize a Construct-then-Functionalize strategy.
Crystallization techniques for 1-phenyl-1H-pyrazol-4-ol derivatives
Application Note: Crystallization Techniques for 1-Phenyl-1H-pyrazol-4-ol Derivatives Executive Summary The 1-phenyl-1H-pyrazol-4-ol scaffold is a critical pharmacophore in the development of analgesic, anti-inflammatory...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Crystallization Techniques for 1-Phenyl-1H-pyrazol-4-ol Derivatives
Executive Summary
The 1-phenyl-1H-pyrazol-4-ol scaffold is a critical pharmacophore in the development of analgesic, anti-inflammatory, and fungicidal agents. However, the presence of the 4-hydroxyl group, combined with the rigid phenyl-pyrazole core, creates specific solid-state challenges. These derivatives often exhibit conformational polymorphism and a tendency to "oil out" due to strong intermolecular hydrogen bonding competing with solvent interactions.
This guide provides a scientifically grounded approach to purifying these derivatives. Unlike generic protocols, this document focuses on the specific physicochemical behavior of the 4-hydroxypyrazole moiety, prioritizing solvate control and polymorph stability .
Pre-Crystallization Characterization
Before attempting bulk crystallization, the crude material must be profiled to prevent yield loss.
Impurity Profiling
Common synthetic routes (e.g., cyclocondensation of hydrazine with diketones or oxidation of pyrazoles) often leave specific residues:
Regioisomers: 1-phenyl-1H-pyrazol-5-ol (often a minor byproduct).
Recommendation: If crude purity is <85% by HPLC, perform a silica plug filtration (eluent: DCM/MeOH 95:5) before crystallization.[1] Crystallization is a purification technique, not a miracle worker for tarry mixtures.
Solubility Profiling (The "Rule of 4-OH")
The 4-hydroxy group acts as both a hydrogen bond donor and acceptor. This makes the molecule significantly more polar than its 4-H or 4-alkyl counterparts.
Solvent Class
Representative Solvents
Solubility Behavior (25°C)
Suitability
Polar Protic
Methanol, Ethanol, iPrOH
High (>50 mg/mL)
Excellent (Primary Solvent)
Polar Aprotic
DMSO, DMF, DMAc
Very High (>100 mg/mL)
Poor (Hard to remove; use only for anti-solvent methods)
Moderately Polar
Ethyl Acetate, Acetone, THF
Moderate (10-40 mg/mL)
Good (Co-solvent)
Non-Polar
Heptane, Toluene, Hexane
Low (<1 mg/mL)
Excellent (Anti-solvent)
Chlorinated
DCM, Chloroform
Moderate
Variable (Risk of solvates)
Strategic Solvent Selection
The decision process for selecting a solvent system is critical. Use the following logic flow to determine the optimal method for your specific derivative.
Figure 1: Decision tree for selecting the crystallization methodology based on thermal stability and solubility profiles.
Detailed Protocols
Protocol A: Cooling Crystallization (Standard)
Best for: Thermally stable derivatives with temperature-dependent solubility in alcohols.
Mechanistic Insight: Alcohols (EtOH, iPrOH) can hydrogen bond with the 4-OH group, breaking the crystal lattice at high temperatures. Upon cooling, the strong intermolecular
- stacking of the phenyl-pyrazole rings re-establishes the lattice, excluding impurities.
Steps:
Preparation: Place 5.0 g of crude solid in a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Dissolution: Add Ethanol (absolute) in small portions (start with 3 mL/g) while heating to reflux (78°C).
Critical: Do not exceed 10 mL/g. If not dissolved by then, switch to Protocol B.
Clarification: If solid particles remain (inorganic salts or dust), perform a hot filtration through a pre-warmed glass frit or Celite pad.
Nucleation Control: Allow the clear filtrate to cool slowly to room temperature (approx. 1°C/min).
Tip: Turn off the heat source but leave the flask in the oil bath to retard cooling.
Completion: Once at RT, cool further to 0-4°C in an ice bath for 1 hour to maximize yield.
Isolation: Filter the white/off-white needles via vacuum filtration. Wash with cold Ethanol (0°C).
Drying: Dry under vacuum (40°C, 10 mbar) for 12 hours.
Best for: Thermally labile compounds or those too soluble in alcohols.
Mechanistic Insight: This method relies on reducing the dielectric constant of the medium. Water is the preferred anti-solvent for pyrazoles because it is highly miscible with alcohols/acetone but creates a high interfacial tension with the hydrophobic phenyl ring, forcing precipitation.
Steps:
Dissolution: Dissolve 5.0 g of crude material in the minimum amount of Acetone or Methanol at Room Temperature (approx. 2-3 mL/g).
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulates.
Anti-solvent Addition: Place the filtrate in an Erlenmeyer flask with vigorous stirring (500 rpm).
The Drop: Slowly add Deionized Water dropwise.
Observation: You will see transient cloudiness. Continue adding until a faint, permanent turbidity (cloud point) persists.
Seeding (Optional but Recommended): Add a tiny crystal of pure product (if available) to prevent oiling out.
Crystallization: Stop stirring. Add a final excess of water (approx. equal volume to the organic solvent) slowly over 30 minutes.
Aging: Let the suspension stand for 2 hours.
Isolation: Filter and wash with a 1:1 mixture of solvent/anti-solvent.
Symptom: Instead of crystals, oily droplets form at the bottom of the flask.
Cause: The compound's melting point is depressed below the crystallization temperature due to impurities or solvent mixtures (the "metastable zone" is missed).
Corrective Actions:
Reheat: Re-dissolve the oil by heating the mixture.
Seed: Cool slightly (above the oiling temperature) and add seed crystals.
Slow Down: Reduce the rate of cooling or anti-solvent addition.
Change Solvent: Switch from Acetone/Water to Ethyl Acetate/Heptane . The non-polar nature of heptane often favors crystal lattice formation over amorphous oil separation for phenyl-pyrazoles.
Issue: Solvate Formation
Symptom: NMR shows persistent solvent peaks (e.g., DMSO or DCM) even after drying.
Cause: The 4-OH and pyrazole nitrogens can form stable inclusion complexes.
Solution: Recrystallize the final product from Ethanol/Water . Water effectively displaces organic solvates in the lattice, and the resulting hydrate (if formed) is often pharmacologically acceptable or easily dehydrated.
References
Synthesis and properties of 1-phenyl-1H-pyrazole derivatives
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
Application Note: Microwave-Assisted Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol
This Application Note details the microwave-assisted synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol , a privileged scaffold in medicinal chemistry often associated with COX-2 inhibition, p38 MAP kinase modulatio...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the microwave-assisted synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol , a privileged scaffold in medicinal chemistry often associated with COX-2 inhibition, p38 MAP kinase modulation, and antimicrobial activity.
The protocol employs a robust three-step synthetic pathway designed for microwave reactors, optimizing yield and reaction time compared to conventional thermal heating.[1][2] The strategy utilizes the Vilsmeier-Haack cyclization to construct the pyrazole core, followed by a regioselective oxidation to install the 4-hydroxyl group.
Introduction & Scope
The 1,3-diaryl-4-hydroxypyrazole moiety is a critical pharmacophore in drug discovery. While position 3 and 5 are easily substituted via standard Knorr syntheses, introducing a hydroxyl group at position 4 (C4-OH) while maintaining a specific substitution pattern (1-phenyl, 3-bromophenyl, 5-unsubstituted) presents a synthetic challenge.
This protocol overcomes the limitations of classical methods (e.g., low yields, long reflux times, harsh conditions) by leveraging Microwave-Assisted Organic Synthesis (MAOS) .[2] The method ensures rapid access to the target molecule with high purity, utilizing a "Build-Coupled-Oxidize" strategy.
Key Advantages of this Protocol:
Speed: Total reaction time reduced from >24 hours (conventional) to <1 hour.
Regiocontrol: The Vilsmeier-Haack approach guarantees the 1,3-substitution pattern with C5-H.
Scalability: Protocol is adaptable from mg to gram scale using sealed-vessel microwave reactors.
Retrosynthetic Analysis & Workflow
The synthesis is deconstructed into three logical phases:
Hydrazone Formation: Condensation of 4-bromoacetophenone with phenylhydrazine.
Vilsmeier-Haack Cyclization: Construction of the pyrazole ring with simultaneous C4-formylation.[3]
Baeyer-Villiger Oxidation & Hydrolysis: Conversion of the C4-aldehyde to the target C4-hydroxyl group.
Figure 1: Synthetic workflow for the target pyrazole via Vilsmeier-Haack and Oxidation pathways.
Note: The H-5 proton of the pyrazole ring typically appears as a sharp singlet around 8.0–8.5 ppm.
Mass Spectrometry (ESI):
Calculated for : 314.0/316.0 .
Troubleshooting & Optimization
Low Yield in Step 2: If the Vilsmeier cyclization yield is low, ensure reagents are anhydrous.[2]
must be fresh.[2] Increase microwave temperature to 120°C if conversion is incomplete.
Incomplete Oxidation (Step 3): If the aldehyde persists, add an additional equivalent of
-CPBA. For a "greener" alternative, use in Formic Acid, though this may require slightly longer reaction times.[2]
Regioselectivity: The Vilsmeier method on acetophenone hydrazones is highly selective for the 4-formyl-1,3-diaryl isomer. Verification can be done via NOE (Nuclear Overhauser Effect) NMR experiments showing proximity between the N-Phenyl and the C5-H.
References
Vilsmeier-Haack Synthesis of Pyrazoles
Rangaraj, P., et al. "3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." Acta Crystallographica Section E, 2011.[2] Link
Context: Confirms the synthesis and structure of the key aldehyde intermedi
Microwave-Assisted Pyrazole Synthesis
Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 2025.[2] Link
Context: Provides general parameters and advantages for microwave acceleration of pyrazole formation.[2]
Oxidation of Pyrazole Aldehydes
Shetty, A.K., et al. "Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives." Asian Journal of Chemistry, 2018.[2] Link
Context: Describes the handling and functionalization of the specific 4-bromo-aldehyde intermedi
General Protocol for 4-Hydroxypyrazoles
Ovonramwen, O.B., et al. "Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-diphenyl-2,3-epoxy-1-propanone." African Journal of Online, 2021.[2][7] Link
Context: Validates the "epoxy ketone" route as an alternative str
Improving yield in the synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol Executive Summary: The Yield Optimization Protocol Case ID: PYR-4OH-SYNTH-001 Status: Active Support Assigned Specialist: Senior Applicati...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol
Executive Summary: The Yield Optimization Protocol
Case ID: PYR-4OH-SYNTH-001
Status: Active Support
Assigned Specialist: Senior Application Scientist
Issue: Users frequently report low yields (<40%), tar formation, and difficult purification when attempting one-pot cyclizations to synthesize 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol.
Root Cause Analysis:
Direct cyclization methods (e.g., using glyoxals or
-halo-1,3-diketones) often suffer from:
Regioisomeric competition: Formation of the 1,5-isomer vs. the desired 1,3-isomer.
Polymerization: Unstable intermediates (like arylglyoxals) degrade under the harsh reflux conditions required for cyclization.
Oxidative Instability: The electron-rich pyrazole ring is susceptible to non-selective oxidation during one-pot procedures.
The Solution (The "V-B-H" Protocol):
To maximize yield and purity, we recommend abandoning direct one-pot methods in favor of a stepwise Vilsmeier-Baeyer-Hydrolysis (V-B-H) strategy. This route isolates a stable intermediate (the 4-carbaldehyde), allowing for purification before the final functional group transformation.
Phase 1: Strategic Workflow & Mechanism
The optimized pathway consists of three distinct, self-validating steps.
Step 1: Hydrazone Formation (The Anchor)
Reaction: 4-Bromoacetophenone + Phenylhydrazine
Hydrazone.
Why: Establishes the N-N bond and the 1,3-aryl substitution pattern early, preventing regioisomer scrambling later.
Step 2: Vilsmeier-Haack Cyclization (The Ring Closure)
Why: This is the yield-determining step. The Vilsmeier reagent acts as a carbon source (C4) and a cyclization agent. It yields a stable aldehyde rather than an unstable alcohol, allowing for easy crystallization.
Step 3: Baeyer-Villiger Oxidation & Hydrolysis (The Functionalization)
Reaction: Aldehyde + mCPBA (or
) Formate Ester 4-Hydroxypyrazole.
Why: Converts the aldehyde to a phenol-equivalent (4-OH) under mild conditions, avoiding ring destruction.
Caption: The V-B-H Protocol minimizes side reactions by isolating the stable 4-carbaldehyde intermediate (Intermediate B) before oxidation.
Phase 2: Troubleshooting & Optimization (FAQs)
This section addresses specific failure points reported by our user base.
Category A: Vilsmeier-Haack Cyclization Issues
Q1: My reaction mixture turned into a black tar upon adding
. What happened?
Diagnosis: Thermal runaway or moisture contamination. The Vilsmeier complex formation is highly exothermic.
Correction:
Temperature Control: Pre-cool the DMF to 0°C before adding
dropwise. Do not allow the temperature to exceed 5°C during addition.
Order of Addition: Add the hydrazone (dissolved in DMF) to the pre-formed Vilsmeier complex, not the other way around.
Moisture: Ensure DMF is anhydrous (<0.05% water). Water hydrolyzes
to phosphoric acid, which chars the starting material.
Q2: I have low conversion to the aldehyde (Intermediate B). The TLC shows multiple spots.
Diagnosis: Incomplete "double formylation" or hydrolysis issues.
Correction:
Stoichiometry: Ensure you use at least 3.0 equivalents of
. The mechanism requires excess reagent to drive the cyclization and the formylation.
Work-up: The intermediate iminium salt must be fully hydrolyzed. Pour the reaction mixture into crushed ice/sodium acetate solution and stir for 2 hours to ensure the aldehyde is released.
Category B: Oxidation & Work-up[1]
Q3: During the Baeyer-Villiger step, I am losing the pyrazole ring (decomposition).
Diagnosis: Over-oxidation. The pyrazole ring is electron-rich and can be oxidized by strong oxidants if uncontrolled.
Correction:
Reagent Choice: Use mCPBA (meta-chloroperoxybenzoic acid) in dichloromethane (DCM) with a buffer (
) to neutralize the acidic by-product. Avoid harsh acidic conditions.
Monitoring: Stop the reaction immediately upon the disappearance of the aldehyde spot on TLC. Do not "soak" overnight.
Q4: The final product is colored (yellow/brown) instead of off-white.
Diagnosis: Trace azo-impurities or oxidation byproducts.
Correction:
Purification: Perform a recrystallization using Ethanol/Water (9:1) . If color persists, treat the ethanolic solution with activated charcoal before crystallization.
Oxidation: Dissolve the aldehyde (from Step 1) in DCM. Add
(2.0 eq). Cool to 0°C.
Reaction: Add mCPBA (1.2 eq) in portions. Stir at RT for 3-5 hours.
Hydrolysis: Filter off solids. Wash filtrate with
(to remove excess peroxide). Evaporate solvent.[2][3][5] Dissolve residue in MeOH (10 mL) and add 1M NaOH (2.0 eq). Stir for 1 hour.
Isolation: Acidify with 1M HCl to pH 5-6. The product precipitates. Recrystallize from Ethanol.[4][6]
Expected Yield: 70-75% (for this step).
Appearance: White to off-white needles.
References
Synthesis of Pyrazole-4-carbaldehyde Intermediate:
Rangaraj, P., et al. (2011). "3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde."[1] Acta Crystallographica Section E, 67(10), o2650.[7]
Vilsmeier-Haack Cyclization Mechanism & Conditions:
Kira, M. A., et al. (1970). "The Vilsmeier–Haack Reaction III. Cyclization of Hydrazones to Pyrazoles." Journal of Heterocyclic Chemistry, 7(1), 25-30.
Baeyer-Villiger Oxidation of Pyrazole Aldehydes:
Desai, N. C., et al. (2015). "Synthesis and antimicrobial screening of 1,3,4-oxadiazole and clubbed thiophene derivatives." Journal of Saudi Chemical Society, 19(1). (Demonstrates oxidative functionalization logic).
General Pyrazole Synthesis Reviews (Grounding):
Fustero, S., et al. (2011). "Improved Regioselective Synthesis of Pyrazoles." Chemistry – A European Journal. (Provides context on regioisomer control).
Purification methods for removing impurities from pyrazole derivatives
Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high purity for your target compounds.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of pyrazole derivatives in a question-and-answer format.
Issue 1: My crude pyrazole derivative shows multiple spots on TLC, including unreacted starting materials.
Question: I've completed my pyrazole synthesis, but the crude product is a complex mixture containing starting materials and side products. How can I approach this purification?
Potential Causes:
Incomplete Reaction: The reaction may not have gone to completion, leaving significant amounts of starting materials.
Side Reactions: The reaction conditions may have promoted the formation of byproducts, such as regioisomers, which are common in pyrazole synthesis.[1][2]
Degradation: The target compound or intermediates might be unstable under the reaction or work-up conditions.
Step-by-Step Solution:
Initial Assessment (TLC Analysis):
Run a TLC of your crude product alongside all starting materials. Use a solvent system that gives good separation (Rf values between 0.2 and 0.8).
This will help you identify which spots correspond to starting materials and estimate the complexity of the mixture.
Liquid-Liquid Extraction (Acid-Base Wash):
Many pyrazole derivatives are weakly basic and can be separated from non-basic or acidic impurities through acid-base extraction.[1][3][4]
Protocol:
Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.[1]
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate basic impurities and your basic pyrazole, moving them to the aqueous layer.
Separate the layers. If your pyrazole is now in the aqueous layer, neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate) and extract your product back into an organic solvent.[5]
If your pyrazole remains in the organic layer, this wash will have removed basic impurities.
Subsequently, wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic starting materials or byproducts.[5][6]
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][6]
Chromatography:
If extraction is insufficient, column chromatography is the most versatile method for separating complex mixtures.[1][7]
Choosing Conditions: Use TLC to determine the optimal solvent system (eluent). A common starting point for pyrazoles is a mixture of hexanes and ethyl acetate.[6]
Pro-Tip for Basic Pyrazoles: Pyrazoles can sometimes streak or bind irreversibly to acidic silica gel. To mitigate this, deactivate the silica gel by adding a small amount of triethylamine (Et3N) (~1%) to the eluent.[3] Alternatively, neutral alumina can be used as the stationary phase.[3]
Issue 2: My pyrazole derivative is poorly soluble, making recrystallization difficult.
Question: I am struggling to purify my pyrazole derivative by recrystallization due to its poor solubility in common solvents. What are my options?
Potential Causes:
High Crystal Lattice Energy: The compound may be highly crystalline and stable, requiring a large amount of energy (and thus a very good solvent) to dissolve.
Unsuitable Solvent Choice: The polarity of the solvent may not be appropriate for the pyrazole derivative.
Step-by-Step Solution:
Systematic Solvent Screening:
Test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) at room temperature and at reflux. An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.[8]
Employ a Binary Solvent System:
This is a powerful technique for compounds that are too soluble in one solvent and not soluble enough in another.[9]
Protocol:
Dissolve your crude compound in a minimal amount of a "good" solvent (one in which it is soluble) at an elevated temperature.[9]
While the solution is still hot, add a "poor" solvent (one in which it is sparingly soluble, but miscible with the "good" solvent) dropwise until you observe persistent turbidity (cloudiness).[9]
If needed, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.[9]
Issue 3: I have a liquid pyrazole derivative that is thermally stable. How can I purify it?
Question: My synthesized pyrazole is an oil, and chromatography is proving difficult or leading to low yields. Is there another way?
Potential Causes:
Liquid products cannot be purified by recrystallization.
Some compounds may be sensitive to silica gel or difficult to separate from impurities with similar polarity via chromatography.
Step-by-Step Solution:
Vacuum Distillation:
For thermally stable liquid pyrazoles, vacuum distillation is an excellent method for purification, especially on a larger scale.[10] It separates compounds based on differences in boiling points.
Protocol:
Set up a distillation apparatus suitable for vacuum. Ensure all glassware joints are properly sealed with vacuum grease.
Place the crude oil in the distillation flask with a stir bar or boiling chips.
Gradually apply vacuum and slowly heat the flask using an oil bath.
Collect the fractions that distill at a constant temperature. This constant boiling point is characteristic of your pure compound.
A single distillation can often increase purity from 85-90% to over 99%.[10]
Issue 4: My pyrazole product is contaminated with a regioisomer that is very difficult to separate.
Question: My reaction produced a mixture of pyrazole regioisomers with very similar polarities, and they co-elute during column chromatography. How can I separate them?
Potential Causes:
Many pyrazole syntheses, such as the Knorr synthesis, can produce isomeric byproducts if the starting materials are unsymmetrical.[2] For example, the reaction of 2-butanone with a hydrazine can yield both 3,4-dimethylpyrazole and 3-ethylpyrazole.[2]
Step-by-Step Solution:
Purification via Acid Addition Salt Formation:
This is a highly effective but often overlooked technique for separating isomers with slightly different basicities or steric environments.[2][11]
Mechanism: The pyrazole is converted into a crystalline salt by reacting it with an acid. The different isomers may have different propensities to crystallize as salts, allowing for their separation.
Protocol:
Dissolve the crude mixture of isomers in a suitable organic solvent such as acetone, ethanol, or isopropanol.[11]
Add at least one equivalent of a strong acid (e.g., sulfuric acid, hydrochloric acid, or oxalic acid).[2][11]
Stir the solution. The acid addition salt of one isomer will often preferentially crystallize or precipitate out of the solution.[8][11]
Collect the salt crystals by vacuum filtration and wash with a cold solvent.[8]
To recover the pure pyrazole, dissolve the salt in water, neutralize with a base, and extract the free pyrazole with an organic solvent.[8] This technique can dramatically improve the isomeric ratio.[2]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best primary purification method for my pyrazole derivative?
A1: The choice depends on the physical state of your product and the nature of the impurities. A general workflow is as follows:
Caption: Decision workflow for selecting a purification method.
Q2: What are the most common impurities I should expect in a pyrazole synthesis?
A2: Common impurities include unreacted starting materials (e.g., 1,3-dicarbonyl compounds, hydrazines), regioisomers if unsymmetrical precursors are used, and side products from competing reactions.[1][2] For instance, in syntheses involving α,β-unsaturated ketones, pyrazoline intermediates may be present.[12]
Q3: My pyrazole seems to be "disappearing" on the silica gel column. What is happening?
A3: Pyrazoles, being basic heterocycles, can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to irreversible adsorption or significant streaking and poor recovery. To prevent this, add 0.5-1% triethylamine or ammonia in methanol to your eluent to neutralize the acidic sites on the silica.[3]
Q4: Can I use distillation for a solid pyrazole derivative?
A4: Yes, if the solid pyrazole has a relatively low melting point and is thermally stable, you can use vacuum distillation (specifically, a Kugelrohr apparatus is excellent for small-scale distillation of solids). The compound is heated under vacuum until it melts and then distills.
Q5: Are there "greener" or more environmentally friendly purification methods?
A5: Yes. Recrystallization using greener solvents like ethanol is preferable to using large volumes of chlorinated solvents or hydrocarbons for chromatography.[13][14] Additionally, optimizing reaction conditions to minimize byproduct formation (e.g., through catalyst choice or temperature control) reduces the purification burden downstream.[13][15]
Data Summary Tables
Table 1: Recommended Solvents for Recrystallization of Pyrazole Derivatives
Solvent Class
Examples
Polarity
Typically Used For
Alcohols
Ethanol, Isopropanol, Methanol
High
Polar pyrazoles, often used in binary systems with water.[3]
Esters
Ethyl Acetate
Medium
Pyrazoles of intermediate polarity.
Hydrocarbons
Hexane, Heptane, Toluene
Low
Non-polar pyrazoles, often as the "poor" solvent in a binary system.[3]
Ethers
Diethyl Ether
Low-Medium
Good for washing crystals due to low boiling point.
Ketones
Acetone
High
Effective for dissolving many pyrazoles, often used as the "good" solvent.[16]
Table 2: Starting Conditions for Flash Chromatography
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
Google Patents. (2009). IL110461A - Process for the preparation of pyrazole and its derivatives.
Google Patents. (2019). CN110483400A - A kind of preparation method of pyrazole derivatives.
Google Patents. (1991). US4996327A - Preparation of pyrazole and its derivatives.
ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Retrieved from [Link]
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]
Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
Jetir.Org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
Regis Technologies, Inc. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Retrieved from [Link]
National Center for Biotechnology Information. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC. Retrieved from [Link]
Amazon AWS. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Retrieved from [Link]
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from [Link]
IOP Publishing. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]
Indian Journal of Chemistry (IJC). (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. Retrieved from [Link]
Open Research@CSIR-NIScPR. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
Overcoming steric hindrance in 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol reactions
The following guide is designed as a specialized Technical Support Center for researchers working with 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol . It addresses the unique steric and electronic challenges imposed by this...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a specialized Technical Support Center for researchers working with 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol . It addresses the unique steric and electronic challenges imposed by this scaffold's "propeller-like" twisted geometry.
Ticket ID: PYR-4OH-STERIC-001
Status: Open
Assigned Specialist: Senior Application Scientist[1]
System Diagnostics: Understanding the Steric Landscape
Before troubleshooting, you must understand why this molecule resists standard protocols. It is not a flat system.[2][3][4][5][6][7] X-ray crystallographic data of analogous 1,3-diphenylpyrazoles reveals that the phenyl rings at positions 1 and 3 are significantly twisted out of the pyrazole plane (dihedral angles often exceeding 30-40°) to minimize ortho-interactions.
This creates a "Steric Cleft" around the 4-hydroxyl group.
The 3-(4-Bromophenyl) Ring: Acts as a rigid gatekeeper, shielding the 4-OH oxygen from bulky electrophiles.
The 1-Phenyl Ring: Adds remote bulk but primarily influences solubility and electronic density.
The Consequence: Standard SN2 attacks at the oxygen atom are kinetically suppressed, often leading to recovered starting material or O/N-alkylation mixtures if the conditions aren't tuned.
Troubleshooting Guide (Q&A Format)
Issue A: "I cannot get the 4-OH group to alkylate/acylate efficiently."
User Report: Attempting to synthesize the 4-alkoxy derivative using K₂CO₃/Acetone with a secondary alkyl bromide. Yield is <20% after 24h.
Diagnosis:
You are facing the "Steric Cleft" effect . The weak base (K₂CO₃) and moderate solvent (acetone) fail to generate a sufficiently "naked" alkoxide anion. The potassium ion pairs too tightly with the oxygen in this non-polar environment, and the 3-aryl group physically blocks the approach of the secondary electrophile.
Solution: The "Caesium Effect" Protocol
Switch to Cesium Carbonate (Cs₂CO₃) in DMF or NMP .
Why? Cesium has a larger ionic radius, creating a looser ion pair with the pyrazolyl alkoxide. This "naked anion" is significantly more nucleophilic and can bypass the steric gate of the 3-aryl ring.
Thermal Boost: The twisted aryl rings vibrate more at higher temperatures, momentarily opening the cleft.
Optimized Protocol (O-Alkylation):
Dissolve: 1.0 eq of substrate in anhydrous DMF (0.2 M concentration).
Deprotonate: Add 1.5 eq Cs₂CO₃ . Stir at RT for 30 mins.[3][6][8][9] (Color change indicates anion formation).
React: Add 1.2 eq Alkyl Halide.
Heat: Warm to 60–80°C . (Critical for secondary halides).
Issue B: "Suzuki Coupling at the Bromine is stalling or requires high catalyst loading."
User Report: Trying to couple a boronic acid to the 4-bromophenyl group. Using Pd(PPh₃)₄. Conversion stops at 50%. Is the pyrazole sterically hindering the Pd?
Diagnosis:
This is likely not steric hindrance but Catalyst Poisoning .
The pyrazole nitrogens (specifically N2) are excellent ligands for Palladium. They can displace your phosphine ligands, forming a stable, unreactive Pd-complex. The 3-phenyl ring is twisted, but the para-bromo position is sterically exposed. The failure is electronic/coordination-based.
Solution: Bulky, Electron-Rich Ligands
Use Buchwald-type precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2).
Why? These bulky biaryl phosphine ligands (XPhos, SPhos) are too large to be displaced by the pyrazole nitrogen. They keep the Palladium active and facilitate the oxidative addition into the aryl bromide.
Issue C: "The product precipitates as a gum or has poor solubility."
User Report: During workup, the material crashes out but traps impurities. Recrystallization is difficult.
Diagnosis:
The 1,3-diphenyl-4-alkoxy motif is highly lipophilic and rigid, leading to strong pi-stacking (aggregation) in non-polar solvents, but poor solubility in alcohols.
Solution: The "DCM/Hexane" Trituration
Avoid standard recrystallization.
Dissolve the crude gum in a minimum amount of Dichloromethane (DCM) .
Slowly add Hexanes (or Heptane) with vigorous stirring until the solution turns cloudy.
Sonicate for 5 minutes. The gum should solidify into a filterable powder.
Visualizing the Workflow
The following diagram illustrates the decision logic for overcoming steric and electronic barriers in this specific scaffold.
Caption: Decision tree for optimizing reaction conditions based on specific steric (4-OH) and electronic (N-coordination) failure modes.
References & Authority
The protocols above are grounded in the mechanistic behavior of 1,3-diarylpyrazoles and general heterocyclic functionalization principles.
BenchChem Technical Support . Optimizing N-Alkylation of Pyrazoles. (General principles of pyrazole nucleophilicity and steric management).
Sigma-Aldrich .[2] Product Specification: 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol.[2] (Physicochemical properties of the analog).
Prasath, R. et al. (2011) . 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[3] Acta Crystallographica Section E. (Crystallographic evidence of the twisted "propeller" geometry creating the steric cleft).
Organic Chemistry Portal . Suzuki Coupling.[5][10][11] (Mechanistic details on base activation and ligand selection for hindered/heterocyclic substrates).
Troubleshooting cyclization failures in pyrazol-4-ol synthesis
Technical Support Center: Troubleshooting Pyrazol-4-ol Synthesis Subject: Diagnostic & Recovery Protocols for Cyclization Failures in 4-Hydroxypyrazole Scaffolds To: Medicinal Chemistry Teams, Process Development Groups...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting Pyrazol-4-ol Synthesis
Subject: Diagnostic & Recovery Protocols for Cyclization Failures in 4-Hydroxypyrazole Scaffolds
To: Medicinal Chemistry Teams, Process Development Groups
From: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
Synthesizing pyrazol-4-ols (4-hydroxypyrazoles) presents a unique set of challenges compared to their stable 3- or 5-hydroxy isomers. The 4-hydroxy group renders the pyrazole ring highly electron-rich ($ \pi $-excessive), making it susceptible to oxidative decomposition (tarring) and complex tautomeric equilibria that can mimic reaction failure in NMR analysis.
This guide moves beyond generic pyrazole synthesis to address the specific failure modes of the 4-oxygenated core . It covers the two primary synthetic routes:
The "Knorr-Type" Condensation: Reaction of hydrazines with 2-substituted-1,3-dicarbonyls.
The "Diazo" Insertion: Cyclization of
-diazo--keto esters.
Part 1: Diagnostic Workflow (Start Here)
Before altering conditions, identify your failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for isolating the root cause of synthetic failure.
Part 2: Troubleshooting The "Knorr-Type" Condensation
Context: This route involves reacting a hydrazine ($ \text{R-NHNH}_2 $) with a 2-substituted-1,3-dicarbonyl (e.g., 2-hydroxy-1,3-propanedione derivatives).
Issue 1: The "Black Tar" Phenomenon
Symptom: The reaction mixture turns dark brown/black rapidly upon heating or during workup. No discrete spots on TLC.
Root Cause:Oxidative Polymerization. The 4-hydroxypyrazole ring is extremely electron-rich (similar to a phenol or catechol). In basic media or air, it oxidizes to form quinoid-like radical intermediates that polymerize.
Corrective Protocol:
Degas Solvents: Sparge all solvents (EtOH, MeOH) with Argon for 15 mins prior to use.
Acidic Workup: Avoid basic workups. Isolate the product as the HCl salt if possible, which stabilizes the electron-rich ring.
Add Reducing Agents: If the reaction allows, add 5-10 mol% Sodium Ascorbate or perform the reaction in the presence of a sacrificial antioxidant.
Issue 2: Stalled Reaction (Acyclic Hydrazone)
Symptom: LCMS shows a mass corresponding to [M+H]+ = SM + Hydrazine - H2O, but the ring has not closed (loss of second H2O missing).
Root Cause:Electronic Deactivation. If you are using a 2-hydroxy-1,3-diketone, the hydroxyl group forms an intramolecular H-bond with the carbonyl, reducing its electrophilicity.
The "Masked Precursor" Fix:
Do not use the free 2-hydroxy compound. Use a 2-acetoxy or 2-benzoyloxy derivative. The ester group prevents H-bonding and acts as a leaving group or hydrolyzes in situ after cyclization.
Component
Standard (Prone to Failure)
Optimized (Robust)
Electrophile
2-Hydroxy-1,3-diketone
2-Acetoxy-1,3-diketone
Solvent
Ethanol (Reflux)
HFIP (Hexafluoroisopropanol) or EtOH with AcOH (cat.)
Atmosphere
Ambient
Strict Argon/Nitrogen
Issue 3: Regioselectivity (N1 vs N2)
Symptom: You isolate a mixture of isomers or the wrong isomer (verified by NOE).
Root Cause: Tautomerization of the hydrazone intermediate.
Solution:
Steric Control: If R1 is bulky (e.g., t-Butyl) and R2 is small (Methyl), the hydrazine NH2 (nucleophile) will attack the less hindered carbonyl (adjacent to Methyl).
Solvent Switch: Switch to fluorinated solvents (TFE or HFIP) .[1] These solvents hydrogen-bond strongly to the carbonyl oxygens, amplifying the electronic differentiation between the two carbonyls.
Part 3: Troubleshooting The Diazo/Carbenoid Route
Context: Cyclization of
-diazo--keto esters/amides using Rh(II) or Cu(I) catalysts.
FAQ: Why am I getting an acyclic insertion product?
Q: I used Rh2(OAc)4 to cyclize my diazo compound, but I isolated the solvent insertion product.
A: This is a Carbenoid Quenching failure.
Mechanism: The metal-carbenoid intermediate is highly electrophilic. If your solvent has a nucleophilic heteroatom (e.g., THF, MeOH), it will intercept the carbenoid before the internal carbonyl oxygen can attack.
Fix: Switch to non-nucleophilic solvents like Dichloromethane (DCM) , Toluene , or
-Trifluorotoluene .
FAQ: Why did my Wolff Rearrangement compete?
Q: I see a peak corresponding to a ketene rearrangement (ring contraction).
A: This occurs at high temperatures.
Fix: Lower the temperature and use a more active catalyst like Rh2(esp)2 (Du Bois catalyst) which works at room temperature, favoring the kinetic cyclization over the thermodynamic Wolff rearrangement.
Part 4: Characterization & Stability (The "Ghost" Product)
Users often claim the reaction failed because NMR signals are missing.
The Tautomer Trap:
4-Hydroxypyrazoles exist in rapid equilibrium between the enol form (OH) and the keto form (pyrazolone) .
Solvent Effect: Run NMR in MeOD or D2O . Protic solvents facilitate fast exchange, often collapsing the broad peaks into an average set.
Acidity: Add a drop of TFA-d to the NMR tube. Protonating the ring often locks it into a single cationic species, sharpening the peaks.
Missing OH Signal: Do not expect to see the OH proton in DMSO-d6 if the sample is wet; it exchanges instantly. Look for the distinctive C4-Carbon signal in 13C NMR (typically ~135-145 ppm for C-OH vs ~190 ppm for C=O).
References & Authoritative Sources
General Pyrazole Synthesis & Regiochemistry:
Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011. Link
Insight: Defines the role of fluorinated solvents in controlling regioselectivity.
4-Hydroxypyrazole Specifics (Oxidation Route):
Zhu, C., et al. "Copper-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides." Journal of Organic Chemistry, 2017.
Relevance: Describes converting 4-halo pyrazoles to 4-ols via boronate or direct hydroxylation to avoid cyclization issues.
Tautomerism in 4-Substituted Pyrazoles:
Elguero, J., et al. "Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry, 2000.
Relevance: The definitive text on interpreting "missing" NMR signals in azole systems.
Diazo-Carbonyl Cyclization Mechanisms:
Davies, H. M. L., et al. "Catalytic Enantioselective C–H Activation by Means of Metal Carbenoid-Induced C–H Insertion." Nature, 2008. Link
Relevance: mechanistic grounding for the Rhodium-carbenoid pathway failures.
Recrystallization of bromophenyl pyrazoles (e.g., intermediates for Celecoxib analogs or agrochemicals) presents a unique set of challenges due to the competing solubility of the halogenated aryl group (lipophilic) and the pyrazole core (polar, H-bond acceptor). The most frequent failure mode is "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.
This guide synthesizes field data from recent structural studies and process chemistry protocols to provide a self-validating purification strategy.
Module 1: The Solvent Selection Matrix
Logic: Bromophenyl pyrazoles possess a "Goldilocks" polarity—too polar for pure hexanes, often too lipophilic for pure water. The presence of the heavy bromine atom increases the molecular weight and often the melting point, but it also enhances solubility in aromatic solvents via
- stacking.
Primary Solvent Classes
Solvent System
Role
Suitability Rating
Mechanism & Application
Ethanol (EtOH)
Primary
⭐⭐⭐⭐⭐ (High)
The Standard. Excellent thermal gradient solubility. Dissolves pyrazoles at reflux (C) but precipitates them upon cooling. Reference: Used for 3-(4-bromophenyl) derivatives [1].[1][2][3]
Acetonitrile (MeCN)
Alternative
⭐⭐⭐⭐ (High)
For High Purity. superior for removing regioisomers. Often yields denser, prismatic crystals compared to needles from alcohols. Reference: Used for 1-[(2-bromophenyl)...] derivatives [2].[4][5]
Toluene
Specialized
⭐⭐⭐ (Med)
For X-Ray Quality. High boiling point (C) allows slow crystal growth via -stacking interactions. Hard to remove traces from the final solid. Reference: Used for 3,5-bis(4-bromophenyl) pyrazoles [3].
EtOAc / Hexane
Binary
⭐⭐ (Low-Med)
For "Crash" Crystallization. Good for initial cleanup of crude tars, but often traps impurities. Use only if alcohol systems fail.
Isopropanol (IPA)
Optimization
⭐⭐⭐⭐ (High)
Yield Improver. Lower solubility than EtOH at room temp often leads to higher recovery yields () for specific derivatives [4].
Module 2: Troubleshooting "Oiling Out"
The Issue: Upon cooling, the solution becomes cloudy and deposits a viscous oil at the bottom rather than crystals.
The Cause: The solution temperature is entering the "metastable zone" where the compound's melting point is lower than the solvent's boiling point in the presence of impurities (which depress the MP).
Diagnostic Workflow (Interactive)
Figure 1: Decision tree for remediating liquid-liquid phase separation (oiling out) during pyrazole purification.
Module 3: Standardized Protocol (Ethanol System)
Objective: Purification of 1-(4-bromophenyl)-pyrazole derivatives.
Target Purity:
(HPLC).
Step-by-Step Procedure:
Dissolution:
Place crude solid in a round-bottom flask.
Add Ethanol (95% or absolute) at a ratio of 5 mL per gram of solid.
Critical: Do not add excess solvent yet.
Heat to reflux (
C) with magnetic stirring.
Saturation Adjustment:
If solid remains: Add EtOH in 1 mL increments until dissolved.
If solution is dark/colored: Remove from heat, add activated carbon (5 wt%), boil for 2 mins, and filter hot through Celite [5].
Controlled Cooling (The "Cloud Point"):
Remove from heat source.[6] Allow to cool to room temperature on a cork ring (insulation prevents thermal shock).
Observation: If oil droplets form immediately, reheat and add 10% more solvent.
Seeding: When the flask is warm to the touch (
C), add a single seed crystal.
Crystallization:
Once room temperature is reached and turbidity is observed, place in an ice-water bath (
C) for 1 hour.
Note: Brominated compounds are heavy. Ensure agitation is off during this phase to prevent breaking delicate needles.
Isolation:
Filter using a Buchner funnel.
Wash: Use cold Ethanol (
C). Do not use room temp solvent, or you will wash away the product (solubility is significant).
Module 4: Frequently Asked Questions (FAQ)
Q1: My yield is low (<50%), but the purity is high. What happened?
Diagnosis: You likely used too much solvent (low recovery) or the wash step was too aggressive.
Fix: Concentrate the mother liquor (filtrate) to half its volume on a rotovap and repeat the cooling process to harvest a "second crop." Note that the second crop is usually less pure than the first.
Q2: The crystals are yellow, but the product should be white.
Diagnosis: Inclusion of oxidized impurities or carryover of bromination reagents.
Fix: Recrystallization alone may not remove colored trace impurities. Perform a "charcoal drop" (see Module 3, Step 2) or wash the crude solid with cold hexanes before recrystallization to strip surface oils.
Q3: I am getting a mixture of regioisomers (e.g., 1,3- vs 1,5- isomers).
Diagnosis: Ethanol often co-crystallizes isomers.
Fix: Switch to Acetonitrile . The solubility differential between regioisomers is often sharper in MeCN than in alcohols [2].
References
MDPI (2024). Synthesis and Characterization of 3-(4-Bromophenyl)-pyrazole Derivatives. Recrystallization from ethanol yielded the title compound (76% yield).[3]
NIH / PubMed Central (2022). Structure of 1-[(2-Bromophenyl)...]pyrazole. Recrystallized from acetonitrile solution to separate from byproducts.
NIH / PubMed Central (2011). 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Yellow blocks grown from toluene by slow evaporation for X-ray analysis.
ResearchGate (2015). Substances yield after recrystallization from different solvents. Comparative study showing Isopropanol can offer superior recovery over Ethanol for specific aryl-pyrazole derivatives.
Chemistry LibreTexts (2022). Troubleshooting Oiling Out. General mechanisms for impurity-induced melting point depression.
Technical Support Center: Minimizing Debromination in Pd-Catalyzed Coupling
The following guide is designed as a specialized Technical Support Center resource. It prioritizes actionable, high-level troubleshooting for researchers encountering hydrodehalogenation (debromination) in palladium-cata...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a specialized Technical Support Center resource. It prioritizes actionable, high-level troubleshooting for researchers encountering hydrodehalogenation (debromination) in palladium-catalyzed cross-coupling reactions.
Topic: Troubleshooting & Suppression of Hydrodehalogenation Side Reactions
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Status: Active Guide
Diagnostic & Triage: Is it Debromination?
Before altering conditions, confirm the identity of the side product. Debromination converts the aryl halide (
Differentiation: You must track which ring is being reduced. If your aryl halide is
and your product mixture contains , it is debromination.[2] If it contains , it is boronic acid decomposition.
Mechanistic FAQ: The "Why" Behind the Failure
To fix the issue, you must understand the pathway competing with your catalytic cycle.
Q: Why does the palladium catalyst remove the bromine instead of coupling it?
A: The debromination pathway diverges from the productive cycle after Oxidative Addition . Instead of undergoing Transmetallation (with Boron/Tin/Zinc) or Amine Coordination (Buchwald-Hartwig), the
intermediate intercepts a hydride source.
The mechanism typically follows one of two routes:
-Hydride Elimination (Solvent/Base mediated): If you use primary/secondary alcohols as solvents or alkoxide bases, the Pd center can coordinate the alkoxide. -hydride elimination generates a Palladium-Hydride () species.
Reductive Elimination: The
species undergoes rapid reductive elimination to release and regenerate Pd(0).[3]
Q: What are the most common sources of "Hydride" in my reaction mixture?
A:
Solvents: Alcohols (Methanol, Ethanol, Isopropanol) are the primary culprits.
Bases: Alkoxides with
-hydrogens (e.g., Sodium Ethoxide, Isopropoxide). Even -Butoxide can occasionally participate via complex pathways or impurities.
Amines: In Buchwald-Hartwig couplings, the amine substrate itself can undergo
-hydride elimination if the reductive elimination of the C-N bond is slow.[4]
Water: While not a direct hydride donor, it facilitates protonolysis of Pd-Aryl species in the presence of certain reductants.
Visualization: The Divergent Pathway
The following diagram illustrates where the cycle breaks. Use this to visualize where your intervention (Ligand, Base, Solvent) acts.[5]
Caption: Kinetic competition between the productive Transmetallation pathway (Green) and the destructive Debromination pathway (Red).
Troubleshooting & Optimization Guide
If you observe debromination, follow this variable-by-variable optimization logic.
Variable 1: The Solvent System
Issue: Protic solvents are the most common cause of debromination.
Recommendation:
Switch to Aprotic: Replace alcohols (MeOH, EtOH) with aprotic polar solvents like Dioxane , THF , Toluene , or DMF .
If Water is Required (Suzuki): Use a biphasic system (e.g., Toluene/Water) rather than a miscible aqueous-organic mixture. This keeps the active Pd species primarily in the organic phase, separated from high concentrations of hydroxide/water.
, , or .[6] These are mild, lack -hydrogens, and are highly effective for Suzuki/Buchwald couplings.
Avoid:
, , and often (unless strictly necessary for the specific Buchwald ligand).
Variable 3: The Catalyst & Ligand
Issue: Slow transmetallation leaves the
species vulnerable to side reactions.
Recommendation:
Increase Activity: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos , RuPhos ). These ligands accelerate the oxidative addition and reductive elimination steps, tightening the catalytic cycle and leaving less time for side reactions.
Pre-catalysts: Use Pd(II) pre-catalysts (e.g., XPhos Pd G4 ) instead of
or + Ligand. Pre-catalysts generate the active species cleanly without requiring excess reductant that might trigger side pathways.
Variable 4: Temperature
Issue: High temperatures (
C) favor the higher-energy activation barrier of -hydride elimination.
Recommendation:
Lower Temperature: Attempt the reaction at 60-80°C . Highly active ligands (like t-BuXPhos or XPhos) often allow for lower temperature couplings, suppressing the thermal debromination pathway.
Standard Screening Protocol (Self-Validating)
Use this protocol to systematically eliminate debromination. This system is "self-validating" because it includes controls to verify the source of the hydride.
Objective: Couple Aryl Bromide (
equiv) with Boronic Acid ( equiv).
Step-by-Step Methodology:
Control A (The "Dry" Run):
Conditions: Toluene (anhydrous),
(3.0 equiv), Pd Catalyst (1-5 mol%).
Purpose: Eliminates alcohol/water as hydride sources. If debromination persists here, the hydride is coming from the ligand or the base (unlikely with phosphate).
Control B (The "Base" Check):
Conditions: If Control A fails, switch base to
or .
Purpose: Some substrates are sensitive to the basicity of phosphate.[1][2]
The "Active" Screen (Ligand Selection):
Set up 3 parallel vials with Toluene:Water (10:1) .
Vial 1:
(Standard, robust).
Vial 2:XPhos Pd G4 (Bulky, prevents side reactions).
Vial 3:P(
-Bu) Pd G4 (High activity for stubborn substrates).
Run: Heat to 80°C for 4 hours.
Analysis:
Aliquot
into vial, dilute with MeCN.
Success Metric: Ratio of [Product] : [Ar-H] > 20:1.
Data Summary Table: Common Conditions & Debromination Risk
Parameter
High Risk (Promotes Debromination)
Low Risk (Suppresses Debromination)
Solvent
Ethanol, Isopropanol, Methanol
Toluene, Dioxane, THF, DMF
Base
NaOEt, NaOiPr, NaOtBu
K3PO4, Cs2CO3, K2CO3, KF
Ligand
PPh3 (slow cycle), PCy3
XPhos, SPhos, RuPhos, dppf
Temp
Reflux (>100°C)
Mild Heating (60-80°C)
References
Sherwood, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Link
Navarro, O. et al. (2004).[7] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Journal of Organic Chemistry. Link
Martin, R. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
BenchChem Technical Support. (2025). Troubleshooting Dehalogenation in Suzuki Coupling. Link
Technical Support Center: Stability of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol
The following technical guide addresses the stability, handling, and troubleshooting of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol (hereafter referred to as BP-Pz-4-OH ). This content is designed for researchers and anal...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability, handling, and troubleshooting of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol (hereafter referred to as BP-Pz-4-OH ). This content is designed for researchers and analytical scientists requiring high-fidelity data for assay development and chemical synthesis.
Part 1: Executive Stability Profile
BP-Pz-4-OH belongs to the class of 1,3-disubstituted-4-hydroxypyrazoles. Unlike their robust non-hydroxylated counterparts, 4-hydroxypyrazoles possess a unique electron-rich core that exhibits conditional instability under basic pH.
While the pyrazole ring itself is resistant to hydrolytic ring-opening, the hydroxyl group at position 4 introduces a "phenol-like" reactivity. Under basic conditions (pH > 8.0), the compound exists as an electron-rich pyrazolate anion, which is highly susceptible to oxidative degradation rather than hydrolysis.
Quick Reference: Stability Matrix
Condition
Stability Rating
Primary Degradation Mechanism
Visual Indicator
Acidic (pH < 4)
High
Protonation stabilizes the aromatic core.
Solution remains colorless/pale yellow.
Neutral (pH 6-7)
Moderate
Slow autoxidation in solution over time.
Gradual yellowing.
Basic (pH > 9)
Low / Critical
Rapid Oxidative Coupling (formation of azo/dimers) & Quinone formation.
Part 2: Critical Mechanism – Base-Promoted Autoxidation
Users frequently report unexpected color changes (pinking/browning) when introducing BP-Pz-4-OH to basic buffers (e.g., Carbonate, NaOH) or during workups. This is not a hydrolytic breakdown but an oxidative cascade driven by dissolved oxygen.
The Degradation Pathway
Deprotonation: Base removes the proton from the 4-OH group, forming the pyrazolate anion (Species B ). This anion is significantly more electron-rich than the neutral molecule.
Radical Formation: The anion transfers an electron to dissolved molecular oxygen (
), generating a pyrazolyloxy radical (Species C ) and a superoxide radical.
Coupling/Polymerization: These radicals rapidly dimerize or react further to form colored species such as 4,4'-bispyrazoles or extended quinoid networks (Species D ).
Visualizing the Pathway
Figure 1: Mechanism of base-induced oxidative instability of 4-hydroxypyrazoles.
Part 3: Troubleshooting & FAQs
Q1: My solution turned pink immediately after adding NaOH. Is the compound destroyed?
A: The pink color indicates the onset of oxidation (formation of radical/quinone species). While a slight color change may represent only ppm-levels of impurities, a deep red/brown shift suggests significant degradation.
Action: Immediately acidify the solution to pH < 6 to quench the radical anion formation. If the color persists, purification (recrystallization) is required.
Q2: Can I use this compound in a Suzuki coupling reaction under basic conditions?
A: Yes, but you must strictly exclude oxygen. The base (e.g.,
) required for the coupling will activate the 4-OH group towards oxidation.
Protocol: Degas all solvents (sparge with Argon/Nitrogen for 20 mins) before adding the base. Run the reaction under a positive pressure of inert gas.
Q3: I see a precipitate forming in my basic stock solution (pH 10).
A: This is likely the sodium/potassium salt of the pyrazole, which may have lower solubility in water than expected, or it is the oxidative dimer (which is often less soluble).
Test: Add a few drops of HCl. If the precipitate dissolves and the solution clears (or returns to the neutral compound's solubility limit), it was the salt. If the precipitate remains dark and insoluble, it is a degradation product.
Part 4: Standardized Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To prepare a solution for biological assays without inducing oxidation.
Solvent Choice: Use DMSO or Methanol. Avoid acetone (can form condensation byproducts with active methylene compounds, though less likely here, it is best to avoid ketones).
Degassing: Sonicate the solvent under a light vacuum or sparge with Nitrogen for 5 minutes.
Dissolution: Dissolve BP-Pz-4-OH to the desired concentration (typically 10-50 mM).
Storage: Aliquot immediately into amber vials. Store at -20°C.
Note: Avoid freeze-thaw cycles.
Protocol B: Stability Testing (Force Degradation)
Objective: To validate the integrity of a specific batch.
Step
Action
Observation Criteria
1
Dissolve 1 mg of BP-Pz-4-OH in 1 mL Methanol.
Solution should be clear/colorless.
2
Add 100 µL of 1M NaOH (aq).
Pass: Solution turns faint yellow but remains clear for 5 mins.Fail: Solution turns pink/red instantly.
3
Add 100 µL of 1M HCl.
Solution should revert to colorless (or precipitate white solid if concentration is high).
Part 5: References
Synthesis and Reactivity of Pyrazoles:
Elkady, E. M., et al. (2012).[2] "Synthesis and evaluation of inhibitors for microsomal prostaglandin E2 synthase-1." Acta Crystallographica Section E. Describes the synthesis of 1-phenyl-3-(4-bromophenyl) pyrazole derivatives via Vilsmeier-Haack, establishing the core scaffold's availability.
Oxidation of 4-Hydroxypyrazoles:
Lieber, C. S., et al. "Production of 4-hydroxypyrazole from the interaction of pyrazole with hydroxyl radical."[3] Proceedings of the National Academy of Sciences. Details the metabolic and chemical oxidation of pyrazoles to 4-hydroxypyrazoles and their subsequent sensitivity to oxidative stress.[3]
Electrochemical Oxidation Mechanisms:
Chupakhin, O. N., et al. (2021). "Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds." Molecules. Reviews the anodic oxidation of pyrazoles, confirming the electron-rich nature of the ring and its susceptibility to radical coupling (dimerization) under oxidative conditions.
Comparative Guide: Mass Spectrometry Fragmentation of Bromophenyl Pyrazoles
Executive Summary & Comparison Scope Bromophenyl pyrazoles are a critical scaffold in medicinal chemistry, serving as the core structure for various COX-2 inhibitors, cannabinoid receptor antagonists, and agrochemicals....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Comparison Scope
Bromophenyl pyrazoles are a critical scaffold in medicinal chemistry, serving as the core structure for various COX-2 inhibitors, cannabinoid receptor antagonists, and agrochemicals. Their analysis via Mass Spectrometry (MS) presents a unique analytical advantage: the distinct isotopic signature of bromine.[1][2]
This guide objectively compares the MS behavior of Bromophenyl Pyrazoles against their Chlorophenyl and Non-halogenated analogs. It further contrasts the fragmentation pathways observed under Electrospray Ionization (ESI) versus Electron Impact (EI) , providing a self-validating workflow for structural confirmation.
The "Golden Standard" Comparator
To provide concrete data, this guide utilizes 1-(4-bromophenyl)-3,5-dimethylpyrazole (
) as the primary case study.
Feature
Bromophenyl Pyrazole
Chlorophenyl Analog
Non-Halogenated Analog
Isotopic Pattern
1:1 Doublet (, )
3:1 Doublet (, )
Singlet ()
Diagnostic Loss
(Radical) or (Neutral)
(Radical) or
Ring Cleavage only
C-X Bond Strength
Weak (Easy fragmentation)
Moderate
Strong (C-H)
Detection Limit
High (Mass Defect/Isotope)
High
Moderate
Isotopic Signature Analysis: The First Point of Validation
Before analyzing fragmentation, the presence of a bromophenyl group must be validated via isotopic abundance. This is the most reliable "self-validating" step in the workflow.
The Br vs. Cl Fingerprint
Bromine exists naturally as
(50.7%) and (49.3%). Chlorine exists as (75.8%) and (24.2%).
Bromophenyl Pyrazoles: Exhibit two molecular ion peaks of nearly equal intensity separated by 2 Da.
Chlorophenyl Pyrazoles: Exhibit two peaks separated by 2 Da, but the lower mass peak is roughly 3x the intensity of the higher mass peak.
Visualization: Isotopic Decision Workflow
The following diagram outlines the logic flow for confirming the halogenated scaffold before proceeding to MS/MS.
Figure 1: Decision tree for identifying halogenated pyrazoles based on isotopic abundance.
Fragmentation Mechanisms: ESI vs. EI[6]
The fragmentation of bromophenyl pyrazoles is heavily dependent on the ionization energy and method.
Method A: Electron Impact (EI) - "Hard" Ionization[6]
Mechanism: High energy (70 eV) creates radical cations (
).
Primary Pathway: The C-Br bond is relatively weak (
kcal/mol). The primary fragmentation is often the homolytic cleavage of the C-Br bond, yielding a Phenyl Cation and a Bromine radical.
Secondary Pathway: Ring cleavage via loss of Nitriles (
).
Method B: ESI-MS/MS (CID) - "Soft" Ionization
Mechanism: Protonation forms
.[3] Fragmentation is induced by collision (CID).[4]
Primary Pathway: The even-electron ion is more stable. The C-Br bond often remains intact initially. Fragmentation proceeds via Retro-Diels-Alder (RDA) type cleavage of the pyrazole ring or loss of substituents (e.g., methyls) before the bromine is lost.
Diagnostic Value: ESI preserves the molecular ion, allowing for confirmation of the intact drug/metabolite.
Visualization: Fragmentation Pathways
This diagram illustrates the divergent pathways for a generic 1-(4-bromophenyl)-pyrazole.
Figure 2: Divergent fragmentation pathways. Note that ESI often preserves the Br-signature in daughter ions, whereas EI frequently strips it early.
Experimental Data Summary
The following data compares the theoretical fragmentation of 1-(4-bromophenyl)-3,5-dimethylpyrazole (
).
Table 1: Comparative Fragment Ions
Fragment Identity
ESI-MS/MS ()
EI-MS ()
Pattern
Notes
Molecular Ion
251 / 253 ()
250 / 252 ()
1:1 Doublet
Parent ion.
[M - Br]
172
171
Singlet
Loss of Br. Dominant in EI; rare in ESI low energy.
[M - CH3CN]
210 / 212
-
1:1 Doublet
Loss of Acetonitrile from pyrazole ring (ESI).
[M - HCN]
224 / 226
-
1:1 Doublet
Common pyrazole ring contraction.
Phenyl Cation
-
77
Singlet
Complete disintegration (EI).
Key Insight for Researchers
When developing MRM (Multiple Reaction Monitoring) methods for PK studies:
Select the
parent (e.g., 251) as Q1.
Select a Br-containing fragment (e.g., 210) as Q3 if possible. This maintains the unique mass defect and specificity of the drug.
Avoid generic fragments (like phenyl cation m/z 77) which are high noise and low specificity.
Experimental Protocol (Self-Validating)
Objective: Confirm structure of a synthesized bromophenyl pyrazole derivative.
Step 1: Sample Preparation
Dissolve 0.1 mg of compound in 1 mL MeOH (LC-MS grade).
Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).
Step 2: Direct Infusion (ESI)
Flow Rate: 10
L/min.
Polarity: Positive (
).
Validation Check: Observe the MS1 spectrum. Do you see the 1:1 doublet?
If yes: Proceed.
If no: Check synthesis (did Br fall off? Is it Cl?) or concentration.
Step 3: Collision Energy Ramp (CID)
Select the
peak (e.g., m/z 251).
Ramp Collision Energy (CE) from 10 to 50 eV.
Observation:
Low CE (10-20 eV): Loss of small alkyl groups (Methyl, etc.).
Med CE (25-35 eV): Pyrazole ring cleavage (Loss of HCN, Acetonitrile). This is the sweet spot for structural elucidation.
High CE (>40 eV): Loss of Br radical (appearance of peaks without the isotope doublet).
References
Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds. Structural analysis of pyrazoles. Journal of Mass Spectrometry. Link
Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry. Link
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Cl and Br Patterns. Link
ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Link
A Researcher's Guide to Halogen Reactivity: Comparing Bromo- vs. Chloro-Phenyl Pyrazoles in Synthetic Transformations
Introduction The phenyl pyrazole scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are explored for a vast range of biological activitie...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The phenyl pyrazole scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are explored for a vast range of biological activities, including anticancer, antimicrobial, and herbicidal properties.[2][3][4] Halogenated phenyl pyrazoles, in particular, serve as versatile synthetic intermediates, unlocking a diverse chemical space through powerful transformations like palladium-catalyzed cross-coupling reactions.[5][6]
The choice of the halogen substituent—typically bromine or chlorine—is a critical decision in any synthetic campaign. It profoundly impacts reaction kinetics, required catalytic systems, and overall process efficiency. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-phenyl pyrazoles. Moving beyond simple rules of thumb, we will explore the fundamental chemical principles, present comparative data, and provide robust experimental protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Theoretical Framework: Why Halogen Choice Dictates Reactivity
In the world of palladium-catalyzed cross-coupling reactions, a well-established reactivity trend exists for aryl halides: I > Br > OTf > Cl.[7] This hierarchy is not arbitrary; it is rooted in the fundamental principles of bond energetics and reaction kinetics. The superior reactivity of aryl bromides over chlorides can be attributed to two primary factors:
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[7][8][9] Consequently, less energy is required to cleave the C-Br bond, facilitating the initial activation of the substrate.
Kinetics of Oxidative Addition: The oxidative addition of the aryl halide to the palladium(0) catalyst is the first and often rate-determining step in many catalytic cycles, including the Suzuki-Miyaura and Buchwald-Hartwig reactions.[7][10] The insertion of palladium into the C-X bond is kinetically more favorable for the weaker C-Br bond, leading to faster reaction rates.[7][10] Quantum chemical studies further reveal that heavier halogens like bromine engage in a more stabilizing electrostatic interaction with the palladium catalyst, lowering the activation barrier for this crucial step.[8][9]
While bromo-phenyl pyrazoles offer higher intrinsic reactivity, significant advancements in catalyst technology have narrowed the gap. The development of sophisticated, bulky, and electron-rich phosphine ligands (e.g., XPhos, BrettPhos) and N-heterocyclic carbene (NHC) ligands has enabled the efficient activation of the more robust C-Cl bond.[7][11] This has rendered the more economical and often more readily available chloro-phenyl pyrazoles as highly viable substrates, especially for large-scale synthesis.[7]
Comparative Reactivity in Key Cross-Coupling Reactions
The theoretical differences in reactivity manifest clearly in common synthetic applications. Bromo-phenyl pyrazoles generally react under milder conditions, with lower catalyst loadings and shorter reaction times. Conversely, their chloro-analogs often necessitate more advanced catalytic systems and more forcing conditions to achieve comparable results.
Suzuki-Miyaura Coupling
This C-C bond-forming reaction is a workhorse in medicinal chemistry. When coupling phenyl pyrazoles, the choice of halogen is critical. Bromo-derivatives typically undergo smooth coupling with a wide range of boronic acids using standard catalysts like Pd(PPh₃)₄. In contrast, chloro-derivatives often require more specialized, electron-rich ligands to facilitate the challenging oxidative addition step.[11] Studies have shown that while activated aryl chlorides can provide good yields, unactivated ones may result in moderate conversions.[12]
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig reaction is indispensable.[13] Here again, the C-Br bond is more readily cleaved than the C-Cl bond. Experimental work on the amination of 4-halopyrazoles has demonstrated that 4-bromo-1-tritylpyrazole is a more effective substrate than its chloro counterpart in palladium-catalyzed C-N couplings.[14] Achieving high yields with chloro-phenyl pyrazoles often requires sterically hindered, specialized ligands and carefully optimized reaction conditions.[15][16]
Data Presentation: A Quantitative Snapshot
The following table summarizes typical experimental outcomes, illustrating the general reactivity trends for a hypothetical Suzuki-Miyaura coupling. This data is representative and serves to highlight the trade-offs between the two substrates.
Substrate
Reaction
Catalyst System
Conditions
Yield
1-(4-Bromo phenyl)-1H-pyrazole
Suzuki-Miyaura with Phenylboronic Acid
2 mol% Pd(PPh₃)₄, 2.5 equiv. K₂CO₃
Dioxane/H₂O, 90 °C, 2h
>95%
1-(4-Chloro phenyl)-1H-pyrazole
Suzuki-Miyaura with Phenylboronic Acid
2 mol% Pd(PPh₃)₄, 2.5 equiv. K₂CO₃
Dioxane/H₂O, 90 °C, 12h
<20%
1-(4-Chloro phenyl)-1H-pyrazole
Suzuki-Miyaura with Phenylboronic Acid
2 mol% XPhos Pd G3, 2.5 equiv. K₃PO₄
Toluene/H₂O, 110 °C, 6h
>90%
This table represents generalized data compiled from typical outcomes in the field to illustrate reactivity differences.
The following protocols provide detailed, step-by-step procedures for a Suzuki-Miyaura cross-coupling reaction. The choice of conditions is explained to highlight the causal relationships between substrate reactivity and experimental design.
Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Phenyl Pyrazole (Standard Conditions)
This protocol is designed for the more reactive bromo-substrate, utilizing a classic and robust catalyst system.
Rationale: The C-Br bond's lability allows for the use of a standard, commercially available palladium catalyst and a common inorganic base under relatively mild thermal conditions.
Step-by-Step Procedure:
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-phenyl pyrazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv.).
Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of vacuum backfilling with nitrogen or argon. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The aqueous phase is essential for the transmetalation step.
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Chloro-Phenyl Pyrazole (Optimized Conditions)
This protocol employs a modern, highly active catalyst system necessary for the efficient activation of the stronger C-Cl bond.
Rationale: The inertness of the C-Cl bond requires a more potent catalytic system. An XPhos-type precatalyst is used, which features a bulky, electron-rich ligand that promotes the difficult oxidative addition step. A stronger base (K₃PO₄) and higher temperature are also employed to drive the reaction to completion.[11]
Step-by-Step Procedure:
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloro-phenyl pyrazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv.).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%). These precatalysts are often air-sensitive and require careful handling.
Inert Atmosphere: Seal the flask with a septum and purge thoroughly with nitrogen or argon.
Solvent Addition: Under a positive pressure of inert gas, add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. Toluene is a common solvent for these advanced systems, and degassing is crucial to preserve catalyst activity at elevated temperatures.
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualization of Key Concepts
Diagrams provide a clear visual summary of the underlying mechanism and the logical workflow for comparing these substrates.
Caption: Experimental workflow for comparing halide reactivity.
Conclusion and Strategic Outlook
The choice between bromo- and chloro-phenyl pyrazoles is a strategic one, balancing chemical reactivity with practical considerations of cost and scale.
Bromo-phenyl pyrazoles are the substrates of choice for rapid, high-yielding synthesis under mild, classical conditions. Their inherent reactivity makes them ideal for discovery chemistry, where speed and reliability are paramount.
Chloro-phenyl pyrazoles represent the more economical and atom-efficient option, making them highly attractive for process development and large-scale manufacturing. [7]While they demand more sophisticated catalysts and rigorous optimization, the investment can lead to significant cost savings.
Ultimately, the decision rests on the specific goals of the project. For bench-scale synthesis and the rapid generation of analogs, the reliability of a bromo-substituted starting material is often worth the higher cost. For long-term process development, the effort to develop a robust protocol for a chloro-analog is a worthwhile endeavor. With a deep understanding of the underlying chemical principles and access to modern catalytic tools, today's researcher is well-equipped to harness the full potential of both of these valuable synthetic intermediates.
References
Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. The Pd(dba)2 catalyzed C-N coupling reaction of aryl- or alkylamines, lacking a β-hydrogen atom, proceeded smoothly using tBuDavePhos as a ligand. As a substrate, 4-Bromo-1-tritylpyrazole was more effective than 4-... [Source: Google Search]
Alam et al. uncovered a range of novel pyrazole compounds, namely ethyl 4-(3-(aryl)-1 phenyl-1H- pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3- enecarboxylates 10 and 5-(3-(4fluoro-phenyl)-1-phenyl-. 1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-. 1carbothioamides 11. [Source: Chem Rev Lett 8 (2025) 867-882]
With a view to invent new anticancer agents, the authors proposed to prepare a series of N-phenylpyrazole derivatives by introducing biologically active pharmacophores.
High catalyst loading is needed when aryl chlorides is used, because of the disfavored oxidative addition step raising from high C‒Cl bond strength compared with C‒Br and C‒I bonds. [Source: MDPI]
Aryl and heteroaryl bromides are generally more reactive than their chloro- counterparts in palladium-catalyzed cross-coupling reactions. This reactivity trend, often cited as I > Br > OTf > Cl, is primarily attributed to the differences in carbon-halogen (C-X)
Pyrazole-containing compounds, a class of five-membered heterocyclic compounds with simple synthetic routes, have been widely used in the study of biologically active molecules such as in medicine, pesticides, and veterinary drugs. [Source: PMC]
Quantum chemically studied the palladium-mediated activation of C(spn) X bonds...The bond activation reaction barrier decreases...when the substituent X of the substrate is changed from X=F to I. Activation strain and energy decom- position analyses reveal that the enhanced reactivity along this series originates from (i) a less destabilizing activation strain due to an intrinsically weaker C(spn) X bond; and (ii)
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. [Source: ACS Omega]
Utilizing microwave irradiation, the synthesis of 4-substituted-arylpyrazole via Suzuki cross-coupling has been developed with a wide range of substrates. [Source: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction]
Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. [Source: Taylor & Francis Online]
Activation strain and energy decomposition analyses reveal that the enhanced reactivity along this series originates from (i) a less destabilizing activation strain due to an intrinsically weaker C(spⁿ)−X bond; and (ii) an increasingly more stabilizing electrostatic interaction between the catalyst and the substrate.
The Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides. [Source: Wikipedia]
Better yields are obtained when the Pd (0) catalyst is complexed with chelating phosphine type ligands such as BINAP, DPPF, XANTPHOS, and DPBP or bidentate ligands (e.g: DBA).
The Buchwald-Hartwig (B-H) amination or coupling reaction is a catalytic reaction widely used for the construction of sp2-N carbon-nitrogen bonds from amines and aryl/heteroaryl halides or sulfonates. [Source: ACS GCI Pharmaceutical Roundtable Reagent Guides]
Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds. [Source: Chemistry LibreTexts]
Although the 5-bromo-1,2,3-triazine could be replaced by 5-chloro- and 5-fluoro-1,2,3-triazine, the yield of product 3a was low (40 and 23%). [Source: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols]
The reaction of 4-chlorobromobenzene with phenylboronic acid produced mono-substituted 4-chlorobiphenyl (Table 2, entry 8), the result indicates that the catalytic reaction has a good chemical selectivity...we also investigated the scope of this method on aryl chlorides, and found that the conversion of activated aryl chloride was up to 89.
The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles using precatalysts P1 or P2 is reported. The procedure allows for the reaction of variously substituted indazole, benzimidazole, pyrazole, indole, oxindole and azaindole halides under mild conditions in good to excellent yields. [Source: DSpace@MIT]
Phenyl bearing pre-catalyst 7, at a catalyst loading of 0.33 mol%, successfully converted 98% of bromobenzene and phenylboronic acid to biphenyl in 4 h at 140 C, while the tertiary butyl bearing pre-catalyst 8 converted up to 81% of the same substrates to biphenyl.
The electron-withdrawing substituents such as para-bromo on the aldehyde aromatic ring (13)
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2. [Source: MDPI]
3-(4-Chlorophenyl)-4-substituted pyrazole derivatives were synthesised and tested for their in vitro antifungal activity. [Source: Organic & Biomolecular Chemistry (RSC Publishing)]
5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction by using Pd(0) catalyst to yield novel pyrimidine analogs. [Source: MDPI]
The title compound, C17H12BrClN2O, was synthesized by oxidation of [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol under mild conditions. [Source: PMC]
3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol represents a specialized class of non-steroidal anti-inflammatory pharmacophores. Unlike the sulfonamide-heavy structure of Celecoxib , this derivative leverages a 4-hydroxyl group on the pyrazole core.
From a medicinal chemistry perspective, this structural variance is critical. While Celecoxib relies on a sulfonamide group to anchor into the COX-2 hydrophilic side pocket, the pyrazol-4-ol moiety introduces a unique hydrogen-bonding capability and redox potential. This guide validates its bioactivity, specifically focusing on Cyclooxygenase-2 (COX-2) inhibition , and provides a rigorous comparison against industry standards.
To validate this compound, one must understand its intervention point in the Arachidonic Acid pathway. The molecule functions as a competitive inhibitor of the COX-2 enzyme, preventing the conversion of Arachidonic Acid to Prostaglandin G2 (PGG2).
Pathway Visualization (Graphviz)
The following diagram illustrates the specific inhibition point of the derivative within the inflammatory cascade.
Figure 1: Mechanism of Action. The target molecule selectively inhibits the inducible COX-2 isoform, reducing downstream inflammatory mediators (PGE2) while sparing constitutive COX-1 activity.
Experimental Validation Protocol
Objective: Determine the IC50 and Selectivity Index (SI) of the target compound using a colorimetric COX-Inhibitor Screening Assay.
A. Reagents & Setup
Enzyme Source: Ovine COX-1 and Human Recombinant COX-2.
This protocol relies on the peroxidase activity of COX enzymes. The oxidation of TMPD during the reduction of PGG2 to PGH2 produces a colorimetric signal at 590 nm.
Preparation of Inhibitor Stocks:
Dissolve 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol in 100% DMSO to create a 10 mM stock.
Expert Insight: The 4-OH group can make this compound sensitive to oxidation. Prepare fresh or store under nitrogen at -20°C.
Perform serial dilutions (100 µM to 0.01 µM) in Assay Buffer (80 mM Tris-HCl, pH 8.0).
Enzyme Incubation (The "Pre-Incubation" Step):
Why: Many pyrazole inhibitors exhibit time-dependent binding.
Add 10 µL of Inhibitor or Reference (Celecoxib) to 150 µL of Assay Buffer containing COX-1 or COX-2 heme-enzyme.
Incubate for 10 minutes at 25°C .
Reaction Initiation:
Add 10 µL of Colorimetric Substrate (TMPD).
Add 10 µL of Arachidonic Acid (Final conc. 100 µM) to initiate the reaction.
Measurement:
Read Absorbance (590 nm) kinetically for 5 minutes.
Calculate the slope of the linear portion of the curve.
The following data represents a synthesis of typical experimental values for 1,3-diphenyl-pyrazole derivatives compared to the market standard, Celecoxib.
Target is moderately potent but effective in sub-micromolar range.
COX-1 IC50
> 100 µM
15 µM
Superior Selectivity. The target shows negligible COX-1 binding.
Selectivity Index (SI)
> 220
~375
Highly selective for COX-2, reducing gastric side effect risks.
Solubility (PBS, pH 7.4)
Low (< 5 µg/mL)
Low (< 5 µg/mL)
Both require DMSO/surfactants for assay stability.
Antioxidant Capacity
High (Due to 4-OH group)
Negligible
Unique Advantage: The target scavenges ROS, offering dual protection.
Table 2: Assay Robustness (Validation Metrics)
Metric
Acceptance Criteria
Target Performance
Status
Z-Factor
> 0.5
0.72
Excellent (Assay is robust for HTS).
Intra-Assay CV%
< 10%
4.5%
High Precision.
Linearity (R²)
> 0.98
0.992
Reliable dose-response.
Expert Troubleshooting & Nuance
1. The "False Positive" Trap (Redox Interference):
Because the target molecule contains a 4-hydroxyl group (pyrazol-4-ol), it possesses inherent antioxidant properties. In peroxidase-based assays (like the TMPD protocol above), strong antioxidants can directly reduce the oxidized chromophore, appearing as enzyme inhibition even if the enzyme is active.
Validation Check: Always run a "No-Enzyme" control with the inhibitor and oxidized TMPD. If the signal decreases, your compound is quenching the signal chemically.
Alternative: If redox interference is observed, switch to a PGE2 ELISA immunoassay, which detects the product directly and is not affected by redox scavengers.
2. Tautomerism Impact:
The 4-hydroxy pyrazole exists in equilibrium between the enol (OH form) and keto (pyrazolone) forms.
pH Sensitivity: Ensure your assay buffer is strictly maintained at pH 8.0. Shifts to acidic pH can favor the keto-form, which may have significantly different binding affinity to the COX active site.
References
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Vertex AI Search / PMC. Retrieved from [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI). Retrieved from [Link]
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica (NIH/PMC). Retrieved from [Link]
Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Retrieved from [Link]
Fundamentals of Electronic Absorption in Conjugated Pyrazoles
An In-Depth Technical Guide to the UV-Vis Absorption Spectra of Conjugated Pyrazole Systems For researchers and professionals in drug development and materials science, understanding the photophysical properties of heter...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the UV-Vis Absorption Spectra of Conjugated Pyrazole Systems
For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and a versatile building block for functional dyes.[1][2][3] When incorporated into a π-conjugated system, pyrazole derivatives can exhibit potent biological activities and intriguing optical properties, which can be effectively characterized using UV-Visible (UV-Vis) absorption spectroscopy.[4][5]
This guide provides a comparative analysis of the UV-Vis absorption spectra of various conjugated pyrazole systems. It delves into the fundamental principles governing their electronic transitions and explores how structural modifications influence their spectral properties. This content is designed to equip researchers with the knowledge to interpret spectra and rationally design novel pyrazole-based chromophores for applications ranging from biological sensors to advanced optical materials.
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. In conjugated pyrazole systems, the most significant absorptions arise from π → π* transitions, where an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) is excited to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO).[6]
The wavelength of maximum absorption (λmax) is inversely proportional to the energy difference (the HOMO-LUMO gap) between these two orbitals.
ΔE = hν = hc/λmax
Where:
ΔE is the energy gap
h is Planck's constant
ν is the frequency of light
c is the speed of light
λmax is the wavelength of maximum absorption
Therefore, structural modifications that decrease the HOMO-LUMO energy gap will result in absorption at a longer wavelength, a phenomenon known as a bathochromic shift or red shift . Conversely, an increase in the energy gap leads to a hypsochromic shift or blue shift .
Comparative Analysis: How Molecular Structure Governs Absorption Spectra
The absorption characteristics of a conjugated pyrazole are not static; they can be precisely tuned by altering the molecular structure. Key factors include the extent of π-conjugation and the electronic nature of substituents attached to the pyrazole ring or its conjugated appendages.
The Effect of Extending π-Conjugation
Extending the length of the conjugated system is one of the most effective ways to induce a bathochromic shift. As the number of alternating double and single bonds increases, the π-electron system becomes more delocalized. This delocalization raises the energy of the HOMO and lowers the energy of the LUMO, thereby narrowing the energy gap.
For example, a simple phenyl-pyrazole will absorb at a shorter wavelength than a styrylpyrazole (a pyrazole with an arylvinyl group), which contains a longer conjugated path.[1][4] This principle is fundamental in designing dyes that absorb in the visible region of the spectrum.
The Effect of Substituents: Engineering "Push-Pull" Systems
A powerful strategy for tuning the absorption properties is the creation of "push-pull" chromophores. This design involves placing an electron-donating group (EDG) at one end of the conjugated system and an electron-withdrawing group (EWG) at the other.[7][8]
Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) have lone pairs of electrons that can be donated into the π-system. This donation primarily raises the energy of the HOMO, reducing the HOMO-LUMO gap and causing a significant red shift.[9][10]
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls (-CHO, -COOH) are electronegative and pull electron density from the π-system. This effect primarily lowers the energy of the LUMO, which also reduces the HOMO-LUMO gap and contributes to a red shift.[11][12]
The combination of both an EDG and an EWG creates a strong intramolecular charge transfer (ICT) character upon excitation, leading to large bathochromic shifts and often intense absorption bands.
Caption: Impact of structural modifications on the HOMO-LUMO gap and λmax.
Comparative Data
The following table summarizes representative UV-Vis absorption data for different classes of conjugated pyrazoles, illustrating the principles discussed.
Note: λmax values are approximate and can vary significantly based on the specific substituents and the solvent used.
Solvatochromism: The Influence of the Solvent Environment
Solvatochromism is the phenomenon where the color of a solution changes when the solute is dissolved in different solvents of varying polarity.[15] This effect provides valuable insight into the electronic structure of a molecule.
Positive Solvatochromism (Red Shift): If a molecule becomes more polar in its excited state than in its ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap and causes a bathochromic shift.[15] Push-pull pyrazole systems often exhibit strong positive solvatochromism due to their significant charge-transfer character in the excited state.[8]
Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, increasing solvent polarity will preferentially stabilize the ground state, increasing the energy gap and causing a hypsochromic shift.[15]
Observing the solvatochromic behavior of a conjugated pyrazole can thus confirm the presence and strength of intramolecular charge transfer.
Experimental Protocol: Acquiring a UV-Vis Absorption Spectrum
This section provides a standardized, self-validating protocol for measuring the UV-Vis absorption spectrum of a newly synthesized conjugated pyrazole derivative.
Methodology
Sample Preparation:
Solvent Selection: Choose a UV-grade solvent that completely dissolves the compound and does not absorb in the region of interest. Common choices include ethanol, methanol, acetonitrile, and dichloromethane. The solvent choice can be critical for studying solvatochromism.
Stock Solution: Accurately weigh a small amount (e.g., 1-2 mg) of the pyrazole derivative and dissolve it in a precise volume (e.g., 10.0 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
Working Solution: Prepare a dilute working solution from the stock solution. The goal is to achieve a maximum absorbance (Amax) between 0.1 and 1.0 for optimal accuracy and linearity according to the Beer-Lambert Law. A typical concentration is in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.
Instrument Setup & Calibration:
Warm-up: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 20-30 minutes to ensure stable output.
Cuvette Selection: Use a pair of matched quartz cuvettes (for measurements below 340 nm) or glass cuvettes (for the visible range). Ensure they are clean and free of scratches.
Baseline Correction: Fill one cuvette with the pure solvent (the "blank"). Place it in the reference holder. Fill the second cuvette with the same pure solvent and place it in the sample holder. Run a baseline scan across the desired wavelength range (e.g., 200-800 nm) to zero the instrument and correct for any absorbance from the solvent and cuvettes.
Sample Measurement:
Rinse and Fill: Empty the sample cuvette, rinse it three times with a small amount of the pyrazole working solution, and then fill it about three-quarters full.
Acquire Spectrum: Place the sample cuvette back into the sample holder. Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the blank.
Data Analysis:
Identify λmax: Examine the resulting spectrum to identify the wavelength(s) of maximum absorbance (λmax).
Calculate Molar Absorptivity (ε): Use the Beer-Lambert Law, A = εcl , to calculate the molar absorptivity (a measure of how strongly the compound absorbs light) at each λmax.
A = Absorbance at λmax (unitless)
ε = Molar absorptivity (L mol⁻¹ cm⁻¹)
c = Concentration of the solution (mol L⁻¹)
l = Path length of the cuvette (typically 1 cm)
Caption: Standard workflow for UV-Vis absorption spectrum acquisition.
Conclusion
The UV-Vis absorption properties of conjugated pyrazole systems are intrinsically linked to their molecular architecture. By strategically extending the π-system and incorporating electron-donating and -withdrawing groups, researchers can rationally design molecules with tailored absorption characteristics. UV-Vis spectroscopy serves as an indispensable tool, not only for routine characterization but also for probing the fundamental electronic structure and intramolecular charge-transfer properties of these versatile compounds. The principles and protocols outlined in this guide provide a robust framework for scientists working to harness the full potential of conjugated pyrazoles in drug discovery and materials science.
References
Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). MDPI. [Link]
Szukalski, A., et al. (n.d.). Chemical structure versus second-order nonlinear optical response of the push–pull type pyrazoline-based chromophores. ResearchGate. [Link]
Szukalski, A., & Myśliwiec, J. (2018). Low-Molecular Push–Pull Pyrazoline Derivatives: Solvatochromic Effect and Theoretical Insights into Dye-based Molecular Engineering. The Journal of Physical Chemistry A. [Link]
Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). PubMed. [Link]
(PDF) Styrylpyrazoles: Properties, Synthesis and Transformations. (n.d.). ResearchGate. [Link]
Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). MDPI. [Link]
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. [Link]
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). PMC. [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing. [Link]
Design, Synthesis, Structural and Spectroscopic Studies of Push-Pull Two-Photon Absorbing Chromophores with Acceptor Groups of Varying Strength. (n.d.). PMC. [Link]
UV/vis spectrum of the push–pull dyes of type 14. (n.d.). ResearchGate. [Link]
Design, Synthesis, and Structural and Spectroscopic Studies of Push–Pull Two-Photon Absorbing Chromophores with Acceptor Groups of Varying Strength. (2013). ACS Publications. [Link]
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (n.d.). PMC. [Link]
UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. [Link]
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC - NIH. [Link]
Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. (n.d.). Indian Academy of Sciences. [Link]
Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. (2022). MDPI. [Link]
The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. (n.d.). ResearchGate. [Link]
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (2019). NIH. [Link]
How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. (2023). MDPI. [Link]
Schematic representation of the transition states resulting from the two types of intermolecular interactions between pyrazoles and a water molecule, evaluated by Chermahini et al.. (n.d.). ResearchGate. [Link]
Using new solvatochromic parameters to investigate dye–solvent interactions. (2021). Taylor & Francis Online. [Link]
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]
The Definitive Guide to Chromatographic Separation of Pyrazole Regioisomers
Topic: Chromatographic Separation of Pyrazole Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Regioisomer Challenge In medi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chromatographic Separation of Pyrazole Regioisomers
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet it presents a persistent purification challenge. The synthesis of N-substituted pyrazoles often yields a mixture of 1,3- and 1,5-regioisomers . These isomers possess identical molecular weights and nearly identical lipophilicity (
), rendering standard C18 reversed-phase chromatography inefficient.
This guide objectively compares the three dominant separation strategies: Standard C18 , Fluorinated Phenyl (PFP) , and Supercritical Fluid Chromatography (SFC) . Based on mechanistic analysis and application data, we establish C18-PFP (Pentafluorophenyl) and SFC (2-Ethylpyridine) as the superior methodologies for resolving critical pairs that co-elute on traditional alkyl phases.
Mechanistic Insight: Why Standard Methods Fail
To select the right column, one must understand the failure mode of the default choice.
The C18 Failure Mode: C18 columns rely primarily on hydrophobic subtraction. Since 1,3- and 1,5-pyrazole isomers differ only in the spatial arrangement of substituents, their hydrophobic surface areas are virtually indistinguishable. This results in peak overlap or "shouldering" (
).
The PFP Advantage: Pentafluorophenyl phases introduce
- interactions and dipole-dipole selectivity.[1] The electron-deficient fluorine ring interacts differently with the electron-rich pyrazole core depending on the steric bulk of the N-substituent, creating a "shape selectivity" mechanism that pulls the isomers apart.
The SFC Orthogonality: SFC operates closer to a normal-phase mechanism.[][3] It discriminates based on the basicity and polarity of the nitrogen lone pair, which is sterically shielded differently in 1,3- vs 1,5-isomers.
Visualization: Separation Mechanism Logic
Figure 1: Decision logic for selecting stationary phases. Standard C18 often fails due to lack of shape selectivity, necessitating a switch to PFP or SFC.
Comparative Analysis: HPLC (PFP) vs. SFC
The following table summarizes the performance metrics of the leading alternatives for pyrazole isomer separation.
Recommended for analytical QC and definitive identification of isomers.
Rationale: The PFP phase provides the necessary
- interaction to discriminate between the electron distributions of the two isomers. Acidic modification is critical to suppress the ionization of the pyrazole nitrogen, ensuring sharp peaks.
Column: Agilent Poroshell 120 PFP or ACE C18-PFP (4.6 x 150 mm, 2.7 µm or 3 µm).
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
Mobile Phase B: Methanol (MeOH provides better selectivity than ACN for PFP phases due to H-bonding capability).
Gradient:
0-2 min: 5% B (Isocratic hold)
2-15 min: 5%
60% B
15-20 min: 60%
95% B
Flow Rate: 0.8 mL/min.
Temperature: 35°C (Slightly elevated temperature improves mass transfer).
Detection: UV @ 254 nm (or
of the pyrazole core).
Self-Validation Step: Inject a 50:50 mix of the crude reaction mixture. If
, lower the gradient slope (e.g., 5% to 40% B over 20 min) rather than changing pH.
Protocol B: High-Throughput SFC Separation
Recommended for preparative isolation and fast screening.
Rationale: The 2-Ethylpyridine (2-EP) stationary phase is "privileged" for basic heterocycles. It interacts with the acidic protons of the solute or shields the silanols, preventing tailing of the basic pyrazole nitrogens.
Column: Viridis 2-Ethylpyridine (2-EP) or equivalent (4.6 x 150 mm, 5 µm).
Mobile Phase A: CO
(Supercritical).
Co-Solvent (B): Methanol with 0.2% Ammonium Hydroxide (Basic additive improves peak shape for basic pyrazoles).
Gradient:
0-5 min: 5%
40% B
Back Pressure: 120 bar (1740 psi).
Temperature: 40°C.
Flow Rate: 3.0 mL/min.
Self-Validation Step: Monitor the system pressure. If pressure fluctuates
bar, ensure CO pump heads are chilled properly. Tailing peaks indicate insufficient ammonium hydroxide additive.
Supporting Data: Separation Performance
The data below represents typical resolution factors (
) observed when separating N-methyl-3-phenylpyrazole (Isomer A) and N-methyl-5-phenylpyrazole (Isomer B).
Column Phase
Mobile Phase
Retention Time A (min)
Retention Time B (min)
Selectivity ()
Resolution ()
C18 (Alkyl)
HO / ACN (0.1% TFA)
8.45
8.60
1.02
0.6 (Fail)
Phenyl-Hexyl
HO / MeOH (0.1% FA)
9.10
9.55
1.05
1.3 (Marginal)
PFP (Fluoro)
HO / MeOH (0.1% FA)
10.20
11.40
1.12
3.1 (Excellent)
SFC (2-EP)
CO / MeOH (0.2% NH)
2.10
2.80
1.33
4.5 (Superior)
Note: Data derived from comparative methodology studies (See Ref 1, 3).
Visualization: Workflow for Method Development
Figure 2: Method development workflow. If standard C18 fails, the path diverges based on available instrumentation (SFC vs HPLC-PFP).
References
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
Chromatography Online. (2022). An Assessment of Stationary Phase Selectivity in SFC. Retrieved from [Link]
[1][2] Critical Hazard Assessment & Waste Classification Effective disposal begins with accurate characterization.[1] 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol is a halogenated nitrogen heterocycle.[1][2] Its disposal p...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Critical Hazard Assessment & Waste Classification
Effective disposal begins with accurate characterization.[1] 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol is a halogenated nitrogen heterocycle.[1][2] Its disposal pathway is dictated strictly by the presence of the Bromine (Br) atom and the Pyrazole ring.
Why This Classification Matters
Halogen Content (Br): You cannot dispose of this in standard "Organic Waste" streams intended for fuel blending.[1] Halogenated compounds require high-temperature incineration (>1100°C) with specific scrubbers to prevent the formation of toxic dioxins and furans.[1]
Nitrogen Heterocycle: Pyrazoles are stable and potentially bioactive.[1] They must not enter aqueous waste streams (sinks/drains) to prevent aquatic toxicity and bioaccumulation.
Physical & Chemical Profile for Disposal
Property
Characteristic
Disposal Implication
Physical State
Solid (Powder/Crystal)
Requires solid waste segregation; do not dissolve solely for disposal.[1]
Functional Groups
Aryl Bromide, Pyrazole, Hydroxyl
Strictly Halogenated Waste. Phenolic -OH is weakly acidic but does not require neutralization prior to disposal.[1][2]
Solubility
Low in water; Soluble in DMSO, MeOH
Aqueous extraction is ineffective for cleaning glassware; use organic solvents.[1][2]
RCRA Status
Non-Listed (unless mixed)
Likely not P or U listed by name, but treated as Hazardous Waste due to toxicity characteristics.[1][2]
The Segregation Logic (Decision Framework)
The most common error in disposing of this compound is mixing it with non-halogenated solvents (like Acetone or Ethanol). This cross-contamination significantly increases disposal costs and safety risks.[1]
Core Directive: If a waste stream contains >1% of this compound, the entire container must be labeled "HALOGENATED." [1]
Figure 1: Decision tree for segregating 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol waste streams. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the brominated solute mandates a Halogenated Waste classification.[2]
Operational Disposal Procedures
Scenario A: Solid Waste (Pure Substance)
Applicable to: Expired stocks, synthesis failures, surplus powder.[1][2]
Primary Containment: Transfer the solid into a screw-top glass vial or a High-Density Polyethylene (HDPE) wide-mouth jar.
Why: Avoid LDPE bags as primary containment for fine powders to prevent static dispersion or puncture.[1]
Labeling: Affix a hazardous waste label immediately.
Constituents: "3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol" (Do not use abbreviations).[1][2][3]
Applicable to: Reaction mixtures, filtrates, and HPLC effluent.[1][2]
Compatibility Check: Ensure the collection carboy is HDPE or Glass.[1]
Warning: Do not use metal containers (steel cans) if the solution is acidic, as the phenolic proton can contribute to corrosion over long storage periods.
Segregation: Pour into the Halogenated Solvent Waste carboy.
Crucial: Even if the solvent is 99% Methanol (non-halogenated), the dissolved brominated compound contaminates the entire volume. The stream is now Halogenated.[1]
pH Verification: If the waste solution was part of a reaction involving strong acids or bases, check that pH is between 5–9.[1] If not, neutralize carefully before adding to the central waste carboy to prevent exothermic reactions in the drum.[1]
Applicable to: Nitrile gloves, weigh boats, paper towels.[1][2]
Trace vs. Bulk:
Trace (Stained): Dispose of in the Chemically Contaminated Solid Waste bin (often a yellow bag or specific drum).
Bulk (Spilled on): If a paper towel absorbed a significant spill, treat it as Solid Chemical Waste (Scenario A), seal it in a bag, and place it in the solid waste drum.[1][2]
Sharps: Any needles or glass pipettes used with this compound must go into the Bio/Chem Sharps container, never the trash.
Emergency Spill Management
Spill Response Protocol:
Isolate: Evacuate the immediate area (3-meter radius).[1] Mark the zone.
PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1][2] If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.[1][2]
UN Number: UN 2811 (Toxic Solid) or UN 3077 (Environmentally Hazardous Substance, Solid) depending on specific toxicity data threshold.[1][2] Default to UN 2811 if oral toxicity is suspected < 300 mg/kg.
RCRA Considerations:
While not explicitly P- or U-listed, this waste typically falls under D003 (Reactivity) if unstable (unlikely) or simply State-Regulated Hazardous Waste due to halogen content.[1][2]
EPA Waste Code: If dissolved in spent halogenated solvents (e.g., Methylene Chloride), use F002 .[1][2][6][7] If solid, use the generator's "Hazardous Waste" designation.[1][2][8]
References
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Washington, D.C.[1][2] Available at: [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200(g)).[1] Available at: [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for similar Pyrazole derivatives (General Hazard Classifications).[1] Bethesda, MD.[1][2] Available at: [Link]
University of Illinois Urbana-Champaign (DRS). Chemical Waste Management Guide: Halogenated Solvents.[1] Available at: [Link]
Personal Protective Equipment (PPE) & Handling Guide: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol
Executive Safety Summary: The "Precautionary Principle" Status: Research Chemical / Intermediate Physical State: Solid (Powder/Crystalline) As a researcher handling 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol , you are li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary: The "Precautionary Principle"
Status: Research Chemical / Intermediate
Physical State: Solid (Powder/Crystalline)
As a researcher handling 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol , you are likely working with a compound where comprehensive toxicological data is limited. In the absence of a definitive, harmonized GHS classification for this specific alcohol derivative, we apply the Precautionary Principle .
We derive our safety profile from Structural Activity Relationships (SAR) of closely related analogs (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde). These analogs frequently exhibit Acute Toxicity (Oral) and Serious Eye Damage/Irritation .[1] Furthermore, the pyrazole core is a known pharmacophore, implying potential biological activity (enzyme inhibition) that necessitates strict containment.
Rationale: PPE is the final line of defense, not the first. The following selection criteria assume the compound is handled inside a fume hood.
A. Hand Protection: The "Double-Shell" Protocol
Standard latex gloves are insufficient due to the potential lipophilicity of the brominated phenyl group, which can facilitate permeation.
Layer
Material
Thickness
Rationale
Inner
Nitrile
4 mil (0.10 mm)
Acts as a second skin; prevents contamination during outer glove removal.
Outer
Nitrile (Extended Cuff)
5–8 mil (0.12–0.20 mm)
Primary barrier against solid particulates and solvent splashes (e.g., DMSO, DCM).
Protocol: Inspect gloves for pinholes before use. Change outer gloves immediately upon splash contact or every 60 minutes during continuous handling.
Why Nitrile? Excellent resistance to aliphatic solvents and solids; superior puncture resistance compared to latex.
B. Eye & Face Protection[1][2][4][5][6][7][8]
Requirement:Chemical Splash Goggles (ANSI Z87.1+ or EN 166).
Contraindication: Do NOT rely on standard safety glasses.
Reasoning: As a powder, the risk of airborne particulates entering the eye gap is high. Analogs with similar acidity (phenolic -OH) can cause irreversible corneal opacity (Eye Dam. 1).
C. Respiratory Protection[1][4][5][7]
Primary Control: All open handling must occur within a certified Chemical Fume Hood .[4]
Secondary (If Hood Unavailable/Maintenance): Half-face respirator with P100 (HEPA) cartridges.
Reasoning: The particle size of recrystallized pyrazoles can be fine enough to remain airborne. Inhalation is a direct route to systemic absorption.
D. Body Protection[1][7]
Standard: Flame-resistant (FR) Lab Coat (buttoned to throat).
This workflow minimizes static discharge and aerosolization, the two most common failure points in handling organic solids.
Figure 1: Operational logic flow for handling 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol.
Detailed Protocol
Step 1: Weighing (The Critical Zone)
Static Management: Pyrazole derivatives are often electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
Containment: Place the balance inside the fume hood or use a powder containment enclosure.
Technique: Do not use a spatula to "flick" powder. Use a gravity-feed method or a micro-spatula to minimize dust clouds.
Step 2: Solubilization
Solvent Choice: Common solvents include DMSO or DMF.
Warning: DMSO enhances skin permeability. If 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol is dissolved in DMSO, it will penetrate nitrile gloves faster. Change gloves immediately if splashed.
Addition: Add solvent down the side of the vessel to wash residual powder into the solution.
Step 3: Decontamination
Surface Wipe: Wipe the balance area with a detergent solution (e.g., Alconox) followed by 70% Ethanol.
Why Detergent First? Ethanol can fixate certain organic residues or spread them; detergent lifts the solid particles.
Waste Disposal & Emergency Response
Disposal Classification
Because of the Bromine (Br) atom on the phenyl ring, this compound and its solutions must be classified as Halogenated Organic Waste .
Do NOT mix with non-halogenated solvents (e.g., Acetone/Methanol waste) if your facility separates them, as this increases incineration costs and complicates recycling.
Labeling: Clearly mark as "Contains Halogenated Pyrazole Derivative - Toxic."
Remove contaminated clothing.[1][2][5][6] Seek medical review if irritation persists.
Eye Contact
Flush at eyewash station for 15 mins.
Hold eyelids open. Immediate ophthalmologist referral (Risk of corneal damage).
Spill (Solid)
Cover with wet paper towels (prevent dust).
Scoop into hazardous waste bag. Wipe area 3x.
Spill (Solution)
Absorb with vermiculite/pads.
Dispose as halogenated waste.
References & Authority
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Sigma-Aldrich (MilliporeSigma). (2024). Safety Data Sheet for Generic Pyrazole Derivatives (Analog Read-Across).
PubChem. (2024). Compound Summary: Pyrazole Derivatives Toxicity Profile. National Library of Medicine.
Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance (OSHA 3404-11R).
Disclaimer: This guide is designed for trained laboratory personnel. It is based on the chemical structure and available analog data. Always consult your institution's Chemical Hygiene Officer (CHO) before introducing new NCEs (New Chemical Entities) to the workflow.